(R)-Afatinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-QDLOVBKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Chiral Landscape: A Technical Guide to the Synthesis and Purification of (R)-Afatinib
For researchers, scientists, and professionals in drug development, the precise synthesis and purification of chiral molecules are paramount. This in-depth technical guide provides a comprehensive overview of the methodologies for producing the (R)-enantiomer of afatinib, a critical component in targeted cancer therapies. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key workflows to facilitate a deeper understanding of the processes involved.
Afatinib, an irreversible ErbB family blocker, is a potent therapeutic agent. As with many chiral drugs, its pharmacological activity is stereospecific, making the synthesis and isolation of the desired enantiomer a crucial aspect of its development and manufacturing. This guide focuses on the (R)-enantiomer of afatinib, outlining the necessary steps to achieve high purity and yield.
Purification of (R)-Afatinib via Chiral High-Performance Liquid Chromatography (HPLC)
A sensitive and robust chiral High-Performance Liquid Chromatography (HPLC) method with UV detection has been developed and validated for the quantification and purification of the (R)-isomer of afatinib.[1][2] This method effectively separates the (R) and (S)-enantiomers, ensuring the high purity required for pharmaceutical applications.
Experimental Protocol: Chiral HPLC Separation
The separation of afatinib enantiomers is achieved using a CHIRALPAK-IE column (250 x 4.6 mm, 5µm) in an isocratic elution mode.[1][2] The optimized conditions are detailed below:
| Parameter | Value |
| Column | CHIRALPAK-IE (250 x 4.6 mm, 5µm) |
| Mobile Phase | Methanol: Methyl Tertiary Butyl Ether: Diethyl Amine (80:20:0.1; v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 20°C |
| Detection Wavelength | 254 nm |
| Sample Concentration | 0.5 mg/mL |
This method has been validated according to the ICH Q2 guideline and has demonstrated high precision, accuracy, and linearity.[1]
Quantitative Data for Chiral HPLC Method Validation
The performance of the chiral HPLC method is summarized in the following table.
| Parameter | Result |
| Linearity (Correlation Coefficient) | 0.998 |
| Limit of Detection (LOD) | 0.00005 mg/mL |
| Limit of Quantification (LOQ) | 0.00015 mg/mL |
| Recovery of (R)-isomer | 95.65% to 100.73% |
| Solution Stability | Up to 48 hours |
The high recovery rate and low detection limits indicate that this method is highly sensitive and suitable for the accurate quantification of the (R)-isomer impurity in afatinib samples.[1]
Synthesis of this compound Enantiomer
While detailed, publicly available protocols for the specific synthesis of the this compound enantiomer are limited, the general synthetic routes for afatinib provide a framework. The synthesis typically involves the construction of the quinazoline core followed by the introduction of the chiral side chain. Achieving enantioselectivity for the (R)-isomer can be accomplished through asymmetric synthesis or by resolution of a racemic mixture. Several patents outline methods for the preparation of afatinib and its intermediates, which can be adapted for the synthesis of the specific enantiomer.[3]
Further research into patented literature and specialized chemical synthesis journals is recommended to obtain explicit, step-by-step protocols for the asymmetric synthesis of this compound.
Experimental Workflow Visualization
To provide a clearer understanding of the purification process, the following diagram illustrates the experimental workflow for the chiral HPLC separation of afatinib enantiomers.
Caption: Workflow for the chiral HPLC separation of afatinib enantiomers.
This guide provides a foundational understanding of the key processes involved in the synthesis and purification of the this compound enantiomer. For further detailed synthetic protocols, consulting the patent literature and specialized organic synthesis publications is advised. The provided purification method offers a robust and validated approach to ensure the high enantiomeric purity of the final product.
References
The Covalent Mechanism of Afatinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Afatinib is a potent, second-generation, irreversible tyrosine kinase inhibitor (TKI) that selectively targets members of the ErbB family of receptors, which are pivotal in cancer cell proliferation and survival. This guide provides a comprehensive technical overview of afatinib's mechanism of action as a covalent inhibitor, detailing its molecular interactions, kinetic properties, and impact on cellular signaling pathways. Quantitative data from key studies are summarized, and detailed methodologies for the experimental procedures used to elucidate its mechanism are provided. Visual diagrams generated using Graphviz illustrate the complex signaling networks and experimental workflows, offering a clear and concise reference for researchers in oncology and drug development.
Introduction: The Evolution of EGFR Inhibition
The epidermal growth factor receptor (EGFR) signaling pathway is a critical driver in the pathogenesis of multiple cancers, most notably non-small cell lung cancer (NSCLC). The development of EGFR TKIs has revolutionized the treatment landscape for patients with activating EGFR mutations. First-generation inhibitors, such as gefitinib and erlotinib, are reversible competitors of ATP at the kinase domain of EGFR. While initially effective, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.
Afatinib represents a significant advancement as a second-generation TKI. It was the first covalent kinase inhibitor to be approved by the US FDA in 2013.[1] Unlike its predecessors, afatinib forms an irreversible covalent bond with specific cysteine residues within the ATP-binding pocket of EGFR and other ErbB family members, leading to sustained and potent inhibition.[2][3] This irreversible mechanism of action provides a broader and more durable suppression of oncogenic signaling.
Molecular Mechanism of Covalent Inhibition
Afatinib's chemical structure features a reactive acrylamide group, often referred to as a "warhead," which is crucial for its covalent inhibitory action.[1] The mechanism can be dissected into a two-step process:
-
Reversible Binding: Initially, afatinib reversibly binds to the ATP-binding pocket of the kinase domain of ErbB family members. This initial non-covalent interaction is a key determinant of its overall potency and selectivity.[4] The quinazoline scaffold of afatinib contributes significantly to this high-affinity binding.[4]
-
Covalent Bond Formation: Following the initial binding, the acrylamide moiety of afatinib is positioned in close proximity to a nucleophilic cysteine residue within the active site. This allows for a Michael addition reaction to occur, resulting in the formation of a stable, covalent bond.[5] This irreversible binding permanently inactivates the kinase.
The specific cysteine residues targeted by afatinib are:
This covalent modification physically blocks the ATP-binding site, thereby preventing ATP from binding and inhibiting the autophosphorylation of the receptor and subsequent downstream signaling.[6][7]
Target Profile and Specificity
Afatinib is classified as an irreversible pan-ErbB family blocker, potently inhibiting the kinase activity of EGFR, HER2, and HER4.[6][8] While ErbB3 (HER3) lacks intrinsic kinase activity, its signaling is also effectively silenced by afatinib through the inhibition of its heterodimerization partners, particularly HER2.[8] This broad-spectrum inhibition of the ErbB family distinguishes afatinib from first-generation EGFR TKIs and contributes to its efficacy against a wider range of tumors driven by ErbB signaling.
Quantitative Analysis of Afatinib's Potency
The potency of afatinib has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data from the literature, including half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) against different cell lines and EGFR mutations.
| Target Enzyme/Cell Line | Mutation Status | IC50 / EC50 (nM) | Reference |
| EGFR (enzymatic) | Wild-Type | 0.5 | [9] |
| HER2 (enzymatic) | Wild-Type | 14 | [9] |
| HER4 (enzymatic) | Wild-Type | 1 | [9] |
| PC-9 Cells | EGFR del E746-A750 | 0.7 (EC50) | [10] |
| H3255 Cells | EGFR L858R | 0.7 (EC50) | [10] |
| NCI-H1975 Cells | EGFR L858R/T790M | 99 (EC50) | [10] |
| Calu-3 Cells | HER2 Amplified | 471 | [11] |
| H1781 Cells | HER2 G776V, Cins | 39 | [11] |
| A549 Cells | Wild-Type | 60 (EC50) | [10] |
| Parameter | Value | Enzyme | Reference |
| Ki (nM) | 0.093 - 0.16 | Wild-Type EGFR | [4] |
| kinact (s-1) | ≤ 2.1 x 10-3 | Wild-Type EGFR | [4] |
| kinact/Ki (M-1s-1) | 6.3 - 23 x 106 | Wild-Type EGFR | [4] |
Impact on Downstream Signaling Pathways
By irreversibly inhibiting ErbB family receptors, afatinib effectively blocks the activation of multiple downstream signaling pathways that are crucial for tumor cell growth, proliferation, and survival. The primary pathways affected include:
-
PI3K/AKT/mTOR Pathway: This is a major survival pathway that is frequently dysregulated in cancer. Afatinib's inhibition of EGFR and HER2 prevents the activation of PI3K, leading to decreased phosphorylation of AKT and mTOR, and ultimately inducing apoptosis.[12]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation. Afatinib's blockade of ErbB signaling inhibits the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[11]
The following diagram illustrates the key signaling pathways inhibited by afatinib.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the covalent inhibitory mechanism of afatinib.
In Vitro Kinase Activity Assay (IC50 Determination)
This assay measures the concentration of afatinib required to inhibit 50% of the kinase activity of a target enzyme.
Materials:
-
Recombinant human EGFR, HER2, or HER4 kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (radiolabeled [γ-33P]ATP or non-radiolabeled for detection via other methods)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Afatinib stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture method
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of afatinib in kinase buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and afatinib dilution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
Transfer a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the incorporated phosphate using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the logarithm of afatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mass Spectrometry for Confirmation of Covalent Binding
This method confirms the covalent modification of the target kinase by afatinib and identifies the specific site of adduction.
Materials:
-
Recombinant human EGFR, HER2, or HER4 kinase domain
-
Afatinib
-
Incubation buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl pH 8.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
Incubate the kinase with an excess of afatinib in the incubation buffer.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using trypsin.
-
Separate the peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data against the protein sequence database to identify peptides.
-
Specifically look for a mass shift on the cysteine-containing peptide corresponding to the mass of afatinib, confirming covalent adduction.
-
Fragment the modified peptide to pinpoint the exact site of modification (Cys797 in EGFR).
The following diagram illustrates the general workflow for identifying covalent adducts by mass spectrometry.
Western Blotting for Downstream Signaling Analysis
This technique is used to assess the phosphorylation status of key proteins in the signaling pathways downstream of ErbB receptors.
Materials:
-
Cancer cell lines (e.g., NCI-H1975)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of afatinib for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the effect of afatinib on protein phosphorylation.
Mechanisms of Resistance to Afatinib
Despite its potent and irreversible mechanism of action, acquired resistance to afatinib can still occur. The primary mechanisms of resistance include:
-
On-target resistance: While afatinib is effective against the T790M mutation, the emergence of a C797S mutation in EGFR can confer resistance by removing the cysteine residue required for covalent binding.[13]
-
Off-target resistance: Activation of bypass signaling pathways, such as MET amplification or FGFR1 amplification, can allow cancer cells to circumvent the blockade of ErbB signaling.[13]
-
Histologic transformation: In some cases, tumors can undergo a change in their histology, for example, from adenocarcinoma to small cell lung cancer, which is less dependent on EGFR signaling.[13]
Conclusion
Afatinib's mechanism as a covalent inhibitor represents a significant milestone in the development of targeted cancer therapies. Its ability to irreversibly bind to and inactivate multiple members of the ErbB family provides a potent and durable inhibition of key oncogenic signaling pathways. This in-depth technical guide has provided a comprehensive overview of its molecular interactions, quantitative potency, and the experimental methodologies used for its characterization. A thorough understanding of afatinib's covalent mechanism of action is essential for optimizing its clinical use, developing next-generation inhibitors, and devising strategies to overcome resistance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonogenic survival assays [bio-protocol.org]
- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
The Irreversible Embrace: A Technical Guide to the Crystal Structure of Afatinib Bound to EGFR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of Afatinib bound to the Epidermal Growth Factor Receptor (EGFR), a cornerstone in the development of targeted cancer therapies. By elucidating the precise molecular interactions, this paper aims to provide researchers and drug development professionals with a detailed understanding of Afatinib's mechanism of action and a structural basis for future drug design.
Introduction: Targeting EGFR in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] Afatinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) designed to covalently bind to and inhibit the kinase activity of EGFR, as well as other members of the ErbB family of receptors.[][6] Its efficacy, particularly in patients with specific EGFR mutations such as exon 19 deletions or the L858R substitution, is well-established.[7][8] Understanding the structural basis of this inhibition is paramount for the development of next-generation inhibitors and for overcoming mechanisms of drug resistance.
The EGFR Signaling Pathway and Afatinib's Point of Intervention
EGFR signaling is initiated by the binding of ligands such as epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3][9] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[3][9] These pathways ultimately regulate gene transcription to promote cell proliferation and survival.[3]
Afatinib exerts its therapeutic effect by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation cascade and the activation of these downstream signaling pathways.[4][]
EGFR Signaling Pathway and Afatinib Inhibition.
Crystal Structure Analysis of the EGFR-Afatinib Complex
The crystal structure of Afatinib in complex with the wild-type EGFR kinase domain has been solved and is available in the Protein Data Bank (PDB) under the accession code 4G5J.[6][10] This structure reveals the detailed molecular interactions that underpin Afatinib's potent and irreversible inhibition.
Key Binding Interactions
Afatinib binds to the ATP-binding pocket of the EGFR kinase domain in its active conformation.[10] The binding is characterized by two critical interactions:
-
Covalent Bond Formation: The acrylamide group of Afatinib acts as a Michael acceptor, forming a covalent bond with the thiol group of Cysteine 797 (Cys797) at the edge of the ATP-binding site.[11] This irreversible bond is a hallmark of second-generation TKIs and is crucial for its sustained inhibitory activity.[7]
-
Hydrogen Bonding: The quinazoline scaffold of Afatinib forms a hydrogen bond with the backbone nitrogen atom of Methionine 793 (Met793) in the hinge region of the kinase.[7][10] This interaction is common among anilinoquinazoline-based EGFR inhibitors and helps to anchor the drug in the binding pocket.[11]
In addition to these primary interactions, the 3-chloro-4-fluoroanilino moiety of Afatinib extends into a hydrophobic pocket at the back of the ATP-binding site, further stabilizing the complex.[11]
Quantitative Structural and Binding Data
The following tables summarize key quantitative data derived from the crystal structure of the EGFR-Afatinib complex (PDB: 4G5J) and related biochemical and computational studies.
| Crystallographic Data (PDB: 4G5J) | |
| Resolution | 2.80 Å[6] |
| R-Value Work | 0.205[6] |
| R-Value Free | 0.259[6] |
| Total Structure Weight | 39.04 kDa[6] |
| Afatinib Inhibitory Activity | |
| IC50 (EGFR Kinase) | 0.5 nM |
| IC50 (HER2 Kinase) | 14 nM |
| IC50 (HER4 Kinase) | 1 nM |
| EC50 (ErbB-4) | 1 nM[6] |
| Computational Binding Analysis | |
| Docked Binding Energy (Afatinib-EGFR) | -8.47 kcal/mol[12] |
| Binding Energy (Afatinib with L858R EGFR) | -56.8 kcal/mol[13] |
| Binding Energy (Afatinib with L858R/T790M EGFR) | -62.0 kcal/mol[13] |
Experimental Protocols
Protein Expression and Purification of the EGFR Kinase Domain
-
Construct Design: The human EGFR kinase domain (residues 696-1022) is cloned into a suitable expression vector (e.g., pFastBac) with an N-terminal purification tag (e.g., His6-tag).
-
Expression System: The construct is expressed in an insect cell system (e.g., Spodoptera frugiperda Sf9 cells) using the baculovirus expression system for high-yield production of soluble, active protein.
-
Cell Culture and Infection: Sf9 cells are grown in suspension culture to a density of 2 x 10^6 cells/mL and infected with high-titer baculovirus stock. Cells are harvested 48-72 hours post-infection.
-
Lysis and Clarification: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM TCEP, protease inhibitors) and lysed by sonication. The lysate is clarified by ultracentrifugation.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively, and the His-tagged EGFR kinase domain is eluted with an imidazole gradient.
-
Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with a specific protease (e.g., TEV protease). The protein is further purified by ion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity.
Crystallization of the EGFR-Afatinib Complex
-
Complex Formation: The purified EGFR kinase domain is incubated with a 3-fold molar excess of Afatinib overnight at 4°C to ensure complete covalent modification.
-
Crystallization Method: The hanging drop vapor diffusion method is commonly employed for protein crystallization.[14][15]
-
Procedure:
-
A 1 µL drop of the EGFR-Afatinib complex (at a concentration of 5-10 mg/mL) is mixed with 1 µL of a reservoir solution.
-
This drop is suspended over a reservoir containing 500 µL of the reservoir solution.
-
The crystallization plates are incubated at a constant temperature (e.g., 20°C).
-
Crystals typically appear within a few days to a week.
-
-
Cryo-protection: Before X-ray diffraction analysis, crystals are transferred to a cryo-protectant solution (typically the reservoir solution supplemented with 20-25% glycerol) and flash-cooled in liquid nitrogen.
X-ray Diffraction Data Collection and Structure Determination
X-ray Crystallography Workflow.
-
Data Collection: Diffraction data are collected from the cryo-cooled crystals at a synchrotron source.[16] The crystal is oscillated in the X-ray beam to collect a complete dataset of diffraction spots.[16]
-
Data Processing: The diffraction images are processed to integrate the intensities of the spots and scale the data.
-
Structure Solution: The structure is solved using molecular replacement, with a previously determined structure of the EGFR kinase domain as a search model.
-
Model Building and Refinement: An initial model of the EGFR-Afatinib complex is built into the electron density map.[17] The model is then refined through multiple cycles of manual adjustment and automated refinement to improve the fit to the experimental data.[17]
-
Validation: The final structure is validated for its geometric quality and agreement with the diffraction data before being deposited in the Protein Data Bank.
Implications for Drug Development
The detailed structural understanding of the EGFR-Afatinib interaction provides a rational basis for:
-
Structure-Based Drug Design: The crystal structure serves as a template for designing novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
Overcoming Resistance: The emergence of resistance mutations, such as the T790M "gatekeeper" mutation, is a significant clinical challenge.[18][19] While Afatinib has some activity against T790M, structural analysis of mutant EGFRs can guide the development of inhibitors that can overcome these resistance mechanisms.
-
Predicting Off-Target Effects: Understanding the precise binding mode of Afatinib can help in predicting and mitigating potential off-target interactions.
Conclusion
The crystal structure of Afatinib bound to the EGFR kinase domain offers a clear and detailed picture of the molecular interactions responsible for its potent and irreversible inhibition. This structural information is invaluable for the scientific and drug development communities, providing a solid foundation for the rational design of next-generation EGFR inhibitors and strategies to combat drug resistance in cancer therapy.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 6. rcsb.org [rcsb.org]
- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 9. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
Biochemical and physical properties of (R)-Afatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Afatinib is a potent, orally bioavailable, and irreversible dual inhibitor of the ErbB family of receptor tyrosine kinases, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This technical guide provides an in-depth overview of the biochemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its synthesis, purification, and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | --INVALID-LINK-- |
| Synonyms | BIBW 2992 | --INVALID-LINK-- |
| Chemical Formula | C₂₄H₂₅ClFN₅O₃ | --INVALID-LINK-- |
| Molecular Weight | 485.9 g/mol | --INVALID-LINK-- |
| Melting Point | A solid form exhibits endothermic peaks at 95.9 °C and 138.6 °C as determined by Differential Scanning Calorimetry (DSC). A reference standard has been reported to melt in the range of 183-186 °C. | |
| Solubility | Soluble in DMSO (≥49.3 mg/mL) and ethanol (≥13.07 mg/mL, with sonication). Sparingly soluble in aqueous buffers. | |
| pKa (predicted) | Not available | |
| LogP (computed) | 3.6 | --INVALID-LINK-- |
Biochemical Properties and Mechanism of Action
This compound is a second-generation tyrosine kinase inhibitor that functions as an irreversible blocker of the ErbB family of receptors. It covalently binds to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR and HER2, leading to irreversible inhibition of their kinase activity. This blockade disrupts downstream signaling pathways crucial for cell proliferation, survival, and metastasis.
Target Kinases and Inhibitory Potency
The inhibitory activity of this compound against key kinases is presented in the table below.
| Target | IC₅₀ (nM) | Reference |
| EGFR (Wild-type) | 0.5 | --INVALID-LINK-- |
| EGFR (L858R mutant) | 0.4 | --INVALID-LINK-- |
| EGFR (L858R/T790M double mutant) | 10 | --INVALID-LINK-- |
| HER2 (ErbB2) | 14 | --INVALID-LINK-- |
| HER4 (ErbB4) | 1 | --INVALID-LINK-- |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the signaling cascades downstream of EGFR and HER2. The binding of ligands such as EGF and heregulin to these receptors triggers their dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways affected by Afatinib include the RAS/RAF/MEK/ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K/AKT/mTOR pathway, which governs cell survival and growth. By irreversibly blocking the kinase activity of EGFR and HER2, Afatinib effectively shuts down these pro-tumorigenic signaling networks.
The Genesis of an Irreversible Kinase Inhibitor: A Technical Guide to the Initial Discovery and Synthesis of Afatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afatinib (BIBW 2992) is a potent, second-generation, irreversible tyrosine kinase inhibitor (TKI) that has become a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. Developed by Boehringer Ingelheim, its unique mechanism of action, involving the covalent modification of specific cysteine residues within the ATP-binding sites of the ErbB family of receptors, distinguishes it from first-generation reversible TKIs. This technical guide provides an in-depth exploration of the initial discovery and synthetic pathways of Afatinib, tailored for professionals in the field of drug development and oncology research. We will delve into the core synthetic strategies, present detailed experimental protocols for key reactions, and summarize the critical in vitro data that elucidated its potent and irreversible inhibitory profile. Furthermore, this guide will feature visualizations of the targeted signaling pathways and experimental workflows to facilitate a comprehensive understanding of Afatinib's development.
Introduction: The Rationale for an Irreversible EGFR Inhibitor
First-generation EGFR TKIs, such as gefitinib and erlotinib, demonstrated significant clinical activity in patients with NSCLC whose tumors harbor activating mutations in the EGFR gene. However, the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limited their long-term efficacy. This clinical challenge spurred the development of second-generation TKIs designed to overcome this resistance mechanism.
Afatinib was engineered as an ATP-competitive anilinoquinazoline derivative featuring a reactive acrylamide group.[1] This Michael acceptor enables the formation of a covalent bond with a cysteine residue (Cys797 in EGFR) in the ATP-binding pocket of ErbB family members, leading to irreversible inhibition.[] This irreversible binding mode was hypothesized to provide a more sustained and potent inhibition of receptor signaling, potentially overcoming resistance and offering broader activity against the ErbB family, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[3]
Mechanism of Action: Covalent Inhibition of the ErbB Receptor Family
Afatinib exerts its therapeutic effect by irreversibly blocking the tyrosine kinase activity of the ErbB family of receptors.[3] This family of receptor tyrosine kinases plays a crucial role in cell proliferation, survival, and migration. Upon ligand binding, these receptors form homodimers or heterodimers, leading to the autophosphorylation of their intracellular kinase domains and the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways.
Afatinib's reactive acrylamide moiety forms a covalent bond with specific cysteine residues within the ATP-binding site of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys803).[] This covalent modification prevents the binding of ATP, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This irreversible inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis.[3]
Chemical Synthesis of Afatinib
The synthesis of Afatinib has been approached through various routes, with a common strategy involving the construction of the core 4-anilinoquinazoline scaffold followed by the introduction of the characteristic (S)-tetrahydrofuran-3-yloxy and the N,N-dimethylamino-butenamide side chains. A robust and scalable three-stage manufacturing process involves nitro-reduction, amidation, and salification, achieving a high overall yield.[1][4]
Overview of a Representative Synthetic Route
A common synthetic pathway commences with the commercially available 2-amino-4-fluoro-5-nitrobenzoic acid. This starting material undergoes a series of transformations to build the quinazoline core, followed by the introduction of the key side chains.
Detailed Experimental Protocols
The following protocols are representative of the key transformations in the synthesis of Afatinib.
Step 1: Synthesis of 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline
This step involves the nucleophilic substitution of the fluorine at the 7-position of the quinazoline ring with (S)-3-hydroxytetrahydrofuran.
-
Materials: 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoroquinazoline, (S)-3-hydroxytetrahydrofuran, potassium tert-butoxide, N,N-dimethylformamide (DMF).
-
Procedure: To a solution of 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoroquinazoline in DMF, (S)-3-hydroxytetrahydrofuran is added. The mixture is cooled, and potassium tert-butoxide is added portion-wise while maintaining the temperature. The reaction is stirred until completion, as monitored by TLC or HPLC. The product is isolated by quenching the reaction with water and subsequent filtration and washing.
Step 2: Reduction of the Nitro Group
The nitro group at the 6-position is reduced to an amine, which is a crucial step for the subsequent amidation.
-
Materials: 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline, iron powder, ammonium chloride, ethanol, water.
-
Procedure: A mixture of the nitro compound, iron powder, and ammonium chloride in a mixture of ethanol and water is heated to reflux. The reaction progress is monitored by TLC or HPLC. Upon completion, the hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by crystallization or column chromatography.
Step 3: Amidation to form Afatinib (free base)
The final key step involves the acylation of the 6-amino group with a reactive derivative of 4-(dimethylamino)but-2-enoic acid.
-
Materials: N4-(3-chloro-4-fluorophenyl)-7-[(S)-(tetrahydrofuran-3-yl)oxy]-4,6-quinazolinediamine, 4-(dimethylamino)crotonoyl chloride hydrochloride, a suitable base (e.g., triethylamine or DIPEA), and a solvent such as THF or dichloromethane.
-
Procedure: To a cooled solution of the 6-aminoquinazoline derivative and the base in the chosen solvent, a solution of 4-(dimethylamino)crotonoyl chloride hydrochloride is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is worked up by washing with aqueous solutions and brine. The organic layer is dried and concentrated to yield the crude Afatinib free base, which can be purified by column chromatography.
Step 4: Formation of Afatinib Dimaleate
The free base is converted to the more stable and water-soluble dimaleate salt.
-
Materials: Afatinib free base, maleic acid, ethanol.
-
Procedure: Afatinib free base is dissolved in a suitable solvent like ethanol, and a solution of maleic acid in the same solvent is added. The mixture is stirred, and the resulting precipitate of Afatinib dimaleate is collected by filtration, washed with the solvent, and dried under vacuum.[5]
Quantitative Data from Synthesis
| Step | Product | Starting Material | Reagents | Yield |
| 1 | 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline | 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoroquinazoline | (S)-3-hydroxytetrahydrofuran, K-tert-butoxide | - |
| 2 | N4-(3-chloro-4-fluorophenyl)-7-[(S)-(tetrahydrofuran-3-yl)oxy]-4,6-quinazolinediamine | 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline | Fe, NH4Cl | - |
| 3 | Afatinib (free base) | N4-(3-chloro-4-fluorophenyl)-7-[(S)-(tetrahydrofuran-3-yl)oxy]-4,6-quinazolinediamine | 4-(dimethylamino)crotonoyl chloride | 84% (overall for the 3-stage process)[1][4] |
| 4 | Afatinib Dimaleate | Afatinib (free base) | Maleic Acid | 90%[5] |
Note: Specific yields for intermediate steps can vary depending on the exact conditions and scale of the reaction.
Preclinical Biological Evaluation
The initial discovery and characterization of Afatinib involved extensive in vitro studies to determine its potency and selectivity against the ErbB family of receptors and to understand its mechanism of action.
In Vitro Kinase and Cell Proliferation Assays
The inhibitory activity of Afatinib was assessed using enzymatic assays with purified recombinant kinases and in cell-based proliferation assays using various cancer cell lines.
Quantitative In Vitro Activity Data
The following table summarizes the reported IC50 values for Afatinib against various kinases and cell lines, demonstrating its potent and broad activity against the ErbB family.
| Target | IC50 (nM) | Assay Type | Reference |
| EGFR | 0.5 | Kinase Assay | [] |
| HER2 | 14 | Kinase Assay | [] |
| HER4 | 1 | Kinase Assay | [] |
| Wild-type EGFR | 31 | Cell-based (Ba/F3 cells) | [6] |
| EGFR Exon 19 Deletion | <1 | Cell-based | [6] |
| EGFR L858R | <1 | Cell-based | [6] |
| EGFR L858R + T790M | ~10 | Cell-based | [7] |
| HCC827 (EGFR del E746-A750) | 0.7 | Cell-based (MTS assay) | [7] |
Note: IC50 values can vary between different studies and assay conditions.
Conclusion
The initial discovery and development of Afatinib represent a significant advancement in the field of targeted cancer therapy. Its rational design as an irreversible inhibitor of the ErbB family of receptors provided a strategy to overcome the limitations of first-generation TKIs. The synthetic routes to Afatinib are well-established, allowing for its efficient and scalable production. Preclinical in vitro studies confirmed its potent and irreversible mechanism of action, laying a strong foundation for its successful clinical development and eventual approval for the treatment of EGFR-mutated NSCLC. This technical guide has provided a comprehensive overview of the foundational chemistry and biology of Afatinib, offering valuable insights for researchers and professionals in the ongoing quest for more effective cancer therapeutics.
References
- 1. syncsci.com [syncsci.com]
- 3. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 4. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 5. US20160207907A1 - Crystalline Forms of Afatinib Monomaleate, Preparation Methods and Pharmaceutical Compositions Thereof - Google Patents [patents.google.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Afatinib target engagement and binding kinetics
An in-depth technical guide on the core principles of Afatinib's target engagement and binding kinetics, designed for researchers, scientists, and drug development professionals.
A Note on Chirality: (R)-Afatinib vs. (S)-Afatinib
This document focuses on the pharmacologically active molecule, afatinib. It is crucial to note that afatinib is the brand name for the (S)-enantiomer of the chemical entity. The stereochemistry of a drug can dramatically impact its biological activity. For covalent inhibitors like afatinib, the precise three-dimensional arrangement is critical for the initial non-covalent binding and the subsequent positioning of the reactive group to form a covalent bond. While the user specified this compound, the vast body of scientific literature, clinical development, and therapeutic use pertains to the (S)-enantiomer. Differences in the spatial orientation of the chiral center in the (R)-enantiomer would be expected to significantly alter its binding affinity and covalent reactivity with the target kinase, generally resulting in much lower potency. Therefore, all data and descriptions herein refer to the active (S)-afatinib.
Mechanism of Action: Covalent and Irreversible Inhibition
Afatinib is a second-generation tyrosine kinase inhibitor (TKI) that potently and irreversibly blocks members of the ErbB family of receptors, including the Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and HER4 (ErbB4).
The mechanism of inhibition is a two-step process:
-
Reversible Binding : Afatinib first binds non-covalently to the ATP-binding pocket of the kinase domain. This initial interaction is driven by high affinity and is a critical determinant of the drug's overall potency.[1][2]
-
Covalent Bond Formation : Following the initial binding, the electrophilic acrylamide "warhead" of afatinib is positioned to react with a specific cysteine residue within the active site. For EGFR, this is Cys797.[3] This reaction forms a permanent, covalent bond, leading to irreversible inactivation of the kinase.[3]
This irreversible mechanism provides a durable and sustained inhibition of receptor signaling, distinguishing it from first-generation, reversible TKIs.
Target Binding Kinetics and Potency
The efficacy of a covalent inhibitor like afatinib is not adequately described by a simple IC50 value, which can be time-dependent. A more complete understanding requires the determination of the initial binding affinity (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). The overall efficiency of the inhibitor is best represented by the ratio kᵢₙₐ꜀ₜ/Kᵢ.[1][4]
Quantitative Binding and Inhibition Data
The following table summarizes the kinetic parameters of afatinib against key members of the ErbB family.[4]
| Target | Kᵢ (nM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (μM⁻¹s⁻¹) |
| EGFR | 0.4 | 0.0049 | 12.3 |
| HER2 | 17.5 | 0.0028 | 0.16 |
| HER4 | 1.0 | 0.0053 | 5.3 |
-
Kᵢ (Inhibition Constant): Represents the initial non-covalent binding affinity. A lower Kᵢ value indicates a higher affinity.
-
kᵢₙₐ꜀ₜ (Inactivation Rate Constant): Represents the maximum rate of covalent bond formation once the inhibitor is bound.
-
kᵢₙₐ꜀ₜ/Kᵢ (Second-order Rate Constant): Represents the overall efficiency of the inhibitor, combining both binding affinity and reactivity.
Quinazoline-based covalent drugs like afatinib are noted to be extremely effective, with high affinity (Kᵢ values in the low nanomolar range) and a high overall efficiency (kᵢₙₐ꜀ₜ/Kᵢ).[1] Studies have also shown afatinib to be a potent inhibitor of wild-type EGFR autophosphorylation in tumor cells, with IC50 values reported between 2–12 nM.[1]
Key Experimental Protocols
Biochemical Kinase Assay for Covalent Inhibition Kinetics
This protocol outlines a method to determine the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ) of a covalent inhibitor.
Objective: To measure the time-dependent inhibition of a target kinase to resolve the non-covalent binding affinity and the rate of covalent inactivation.
Methodology:
-
Reaction Setup: Kinase reactions are initiated by mixing the recombinant kinase, a peptide substrate, and ATP in a suitable buffer. The reaction progress is monitored over time by measuring the formation of the phosphorylated product.
-
Inhibitor Addition: The assay is run in the presence of multiple concentrations of the inhibitor (e.g., afatinib).
-
Data Acquisition: The reaction progress curves (product formation vs. time) are recorded for each inhibitor concentration, including a control with no inhibitor.
-
Kinetic Analysis: Due to the two-step nature of covalent inhibition, simple IC50 calculations are insufficient. The progress curves are globally fitted to a system of differential equations that model the mechanism of irreversible enzyme inhibition.[2] This analysis yields the individual values for Kᵢ and kᵢₙₐ꜀ₜ.[2] Software such as DynaFit can be used for this numerical integration approach.
Mass Spectrometry for Covalent Target Identification
This protocol describes a method to confirm the covalent binding of an inhibitor to its target protein and identify the specific amino acid residue involved.
Objective: To verify the formation of a covalent adduct between the inhibitor and the target protein.
Methodology:
-
Incubation: The target protein (e.g., recombinant EGFR) is incubated with the covalent inhibitor (afatinib) to allow the covalent reaction to proceed to completion.
-
Proteolytic Digestion: The protein-inhibitor complex is denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[5]
-
Data Analysis: The MS data is searched to identify peptides. A peptide containing the covalent modification will have a mass shift equal to the molecular weight of the inhibitor. The MS/MS fragmentation pattern of this modified peptide is then used to pinpoint the exact amino acid residue that has been modified (e.g., Cys797).
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a biophysical method used to verify and quantify that a drug binds to its intended target protein within a cellular environment.[6][7]
Objective: To measure the thermal stabilization of a target protein upon ligand binding in intact cells or tissue samples.
Methodology:
-
Compound Treatment: Intact cells or tissue lysates are incubated with the test compound (afatinib) at various concentrations.
-
Heat Shock: The samples are heated to a specific temperature range across several replicates. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using standard protein detection methods, such as Western blotting or immunoassays.
-
Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement, as the drug binding stabilizes the protein against heat-induced denaturation.
Visualizations: Pathways and Workflows
EGFR Signaling Pathway Inhibition
Caption: Afatinib irreversibly inhibits EGFR/HER2, blocking downstream RAS/RAF/MEK/ERK and PI3K/AKT signaling pathways.
Covalent Inhibition: Two-Step Mechanism
Caption: The two-step mechanism of afatinib: rapid reversible binding (Kᵢ) followed by irreversible covalent inactivation (kᵢₙₐ꜀ₜ).
Mass Spectrometry Workflow for Covalent Adduct ID
Caption: Workflow for identifying the specific site of covalent modification by afatinib using mass spectrometry.
References
- 1. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Afatinib in lung cancer harboring EGFR mutation in the LUX-Lung trials: six plus three is greater than seven? - Mitsudomi- Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. enzymlogic.com [enzymlogic.com]
- 5. Covalent Inhibitor Profiling – IQ Proteomics [iqproteomics.com]
- 6. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 7. m.youtube.com [m.youtube.com]
Pharmacological Profile of the (R)-enantiomer of Afatinib: An In-depth Technical Guide
Disclaimer: Despite a comprehensive search of scientific literature, patent databases, and chemical registries, specific pharmacological data for the (R)-enantiomer of afatinib is not publicly available. In drug development, it is common for the less active enantiomer (distomer) to be synthesized for regulatory purposes and initial screening, but detailed pharmacological characterization is often not published, particularly if it demonstrates significantly lower activity than the therapeutic enantiomer (eutomer). Afatinib, as marketed and clinically studied, is the (S)-enantiomer.
This guide will, therefore, provide a detailed pharmacological profile of the clinically relevant (S)-enantiomer of afatinib, hereafter referred to as afatinib. The experimental protocols and signaling pathways described are standard for this class of inhibitors and would be applicable for the evaluation of the (R)-enantiomer should it become available for research.
Introduction
Afatinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that potently targets members of the ErbB family of receptors, primarily the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Its covalent mode of binding distinguishes it from first-generation reversible TKIs, offering a more sustained inhibition of downstream signaling pathways implicated in tumor cell proliferation, survival, and metastasis. The approved drug is the (S)-enantiomer, which has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.
Mechanism of Action
Afatinib functions as an irreversible inhibitor of the tyrosine kinase activity of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). It covalently binds to a specific cysteine residue (Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4) in the ATP-binding pocket of these receptors. This covalent bond formation permanently blocks the kinase activity, leading to the inhibition of autophosphorylation and the subsequent activation of downstream signaling cascades.
Signaling Pathway Inhibition
The primary signaling pathways inhibited by afatinib are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cell proliferation and survival.
Caption: EGFR/HER2 signaling pathways inhibited by (S)-afatinib.
Quantitative Pharmacological Data ((S)-enantiomer)
The following tables summarize the key in vitro potency data for afatinib.
Table 1: In Vitro Kinase Inhibitory Activity of Afatinib
| Target Kinase | IC₅₀ (nM) |
| EGFR (Wild-Type) | 0.5 |
| EGFR (L858R) | 0.4 |
| EGFR (Exon 19 del) | 0.5 |
| EGFR (T790M) | 10 |
| HER2 | 14 |
| HER4 | 1 |
Data compiled from various preclinical studies. IC₅₀ values can vary depending on the specific assay conditions.
Table 2: In Vitro Cellular Antiproliferative Activity of Afatinib
| Cell Line | Cancer Type | EGFR/HER2 Status | IC₅₀ (nM) |
| A431 | Epidermoid Carcinoma | EGFR Overexpression | 7 |
| NCI-H1975 | NSCLC | EGFR L858R/T790M | 100 |
| BT-474 | Breast Cancer | HER2 Amplification | 70 |
| SK-BR-3 | Breast Cancer | HER2 Amplification | 90 |
Data represents the concentration of afatinib required to inhibit cell proliferation by 50% and can vary based on the cell line and assay duration.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard and would be suitable for the pharmacological profiling of the (R)-enantiomer of afatinib.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions in kinase assay buffer.
-
Dilute the recombinant human EGFR or HER2 enzyme to the desired concentration in kinase assay buffer.
-
Prepare a solution of the substrate (e.g., a synthetic peptide or protein) and ATP in kinase assay buffer.
-
-
Enzyme Inhibition:
-
In a 96-well or 384-well plate, add the diluted enzyme to each well.
-
Add the various concentrations of this compound to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be done using various methods, such as measuring the amount of ADP produced (e.g., using the ADP-Glo™ Kinase Assay) or by detecting the phosphorylation of the substrate using a specific antibody in an ELISA format.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Caption: Workflow for a cellular proliferation assay.
Methodology:
-
Cell Seeding:
-
Culture cancer cell lines of interest (e.g., A431, NCI-H1975) in appropriate growth medium.
-
Harvest the cells and seed them into 96-well plates at a predetermined density.
-
Allow the cells to adhere and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in culture medium.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound.
-
Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
-
Viability Assessment:
-
After the incubation period, assess cell viability. Common methods include:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan, which is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
While specific pharmacological data for the (R)-enantiomer of afatinib is not available in the public domain, the established profile of the (S)-enantiomer provides a comprehensive framework for understanding its potent and irreversible inhibition of the ErbB family of receptors. The provided experimental protocols offer a clear guide for any future in-depth characterization of the (R)-enantiomer. Should such data become available, a direct comparison would be invaluable for a complete understanding of the stereoselective pharmacology of afatinib.
Investigating the Off-Target Effects of Afatinib Using Proteomic Approaches: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is a potent, second-generation, irreversible tyrosine kinase inhibitor (TKI) that covalently binds to and blocks signaling from all ErbB family receptors: EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). It is a frontline treatment for non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] While its on-target efficacy is well-documented, understanding its off-target effects is crucial for a complete comprehension of its mechanism of action, potential for adverse events, and opportunities for drug repurposing.
Off-target effects are interactions of a drug with proteins other than its intended target.[1] These interactions can lead to unexpected toxicities or novel therapeutic applications. Proteomic approaches, which allow for the large-scale study of proteins, are powerful tools for identifying these off-target interactions in an unbiased, system-wide manner.
This technical guide provides an in-depth overview of the application of proteomic methodologies to investigate the off-target effects of afatinib. It includes detailed experimental protocols for key techniques, a summary of known off-target interactions in tabular format, and visualizations of relevant signaling pathways and experimental workflows.
Proteomic Approaches for Off-Target Identification
Two primary proteomic strategies are particularly well-suited for identifying the off-target effects of covalent inhibitors like afatinib: Activity-Based Protein Profiling (ABPP) and quantitative global proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that mimic the structure of the drug of interest to identify its protein targets directly within a complex biological system. For a covalent inhibitor like afatinib, a probe is designed with a reactive "warhead" that covalently binds to its targets, a linker, and a reporter tag (e.g., biotin or a fluorophore) for enrichment and detection. Competitive ABPP, where the system is pre-treated with the drug before adding a broader-spectrum probe, can also be used to identify targets.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling technique that allows for the highly accurate quantification of protein abundance changes between different cell populations. In the context of off-target analysis, cells are grown in "heavy" or "light" media containing isotopically labeled amino acids. The "heavy" cells are treated with the drug, while the "light" cells serve as a control. The protein lysates are then combined, and mass spectrometry is used to determine the relative abundance of proteins, revealing which are up- or down-regulated in response to the drug. This can provide insights into the downstream consequences of both on- and off-target effects.
Experimental Protocols
Protocol for Activity-Based Protein Profiling (ABPP)
This protocol provides a general framework for identifying afatinib targets using a custom-synthesized, afatinib-based probe with a clickable alkyne handle.
3.1.1 Materials
-
Afatinib-alkyne probe
-
Cancer cell line of interest (e.g., H1975 NSCLC cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, tris(2-carboxyethyl)phosphine (TCEP))
-
Streptavidin-agarose beads
-
Urea buffer (8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
3.1.2 Procedure
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the afatinib-alkyne probe (e.g., 1 µM for 1-2 hours) or with a DMSO vehicle control.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Click Chemistry Reaction: To 1 mg of protein lysate, add biotin-azide, TCEP, and copper (II) sulfate. Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.
-
On-Bead Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Resuspend the beads in urea buffer.
-
Reduce the proteins with DTT (e.g., 10 mM for 30 minutes at 37°C).
-
Alkylate with IAA (e.g., 20 mM for 30 minutes at room temperature in the dark).
-
Dilute the urea to <2 M with ammonium bicarbonate.
-
Add trypsin and digest overnight at 37°C.
-
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the afatinib probe.
Protocol for SILAC-Based Quantitative Proteomics
This protocol outlines the steps for analyzing global proteome changes in response to afatinib treatment.
3.2.1 Materials
-
SILAC-compatible cell line
-
SILAC RPMI-1640 medium
-
"Light" amino acids (L-Arginine, L-Lysine)
-
"Heavy" amino acids (e.g., 13C6-L-Arginine, 13C6-L-Lysine)
-
Dialyzed FBS
-
Afatinib
-
Lysis buffer (as in ABPP protocol)
-
Sample preparation reagents for mass spectrometry (as in ABPP protocol)
-
LC-MS/MS system
3.2.2 Procedure
-
Metabolic Labeling: Culture cells for at least 6 doublings in "heavy" or "light" SILAC medium to ensure >95% incorporation of the labeled amino acids.
-
Drug Treatment: Treat the "heavy" labeled cells with afatinib (e.g., at a clinically relevant concentration and time course). Treat the "light" labeled cells with a DMSO vehicle control.
-
Cell Harvesting and Lysis: Harvest and lyse the "heavy" and "light" cell populations separately.
-
Protein Quantification and Mixing: Quantify the protein concentration of each lysate. Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Protein Digestion:
-
Reduce the proteins in the mixed lysate with DTT.
-
Alkylate with IAA.
-
Digest with trypsin overnight.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use software such as MaxQuant to identify peptides and quantify the heavy/light ratios. These ratios indicate the relative change in protein abundance in response to afatinib treatment. Proteins with significantly altered ratios are considered potential downstream effectors of on- or off-target drug activity.
Known and Potential Off-Targets of Afatinib
Proteomic studies have identified several potential off-target proteins of afatinib. The following table summarizes key findings.
| Target Protein | Proteomic Method | Observed Effect | Cell Line | Reference |
| Ribonucleotide Reductase (RNR) | Immunoprecipitation-MS | Covalent modification by afatinib | PC-9 (NSCLC) | |
| RNR Subunit M1 (RRM1) | Western Blot | Decreased protein level at 100 nM afatinib | PC-9 (NSCLC) | |
| RNR Subunit M2 (RRM2) | Western Blot | Decreased protein level at 1-10 nM afatinib | PC-9 (NSCLC) | |
| Myosin Heavy Chain 9 (MYH9) | Competitive ABPP | Identified as a direct off-target | Not specified |
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Afatinib
Afatinib's on-target inhibition of ErbB family receptors leads to the downregulation of major downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. However, off-target effects can also modulate these or other pathways.
Caption: Afatinib's on-target inhibition of EGFR blocks the PI3K/Akt/mTOR pathway.
Caption: Afatinib's on-target effect on EGFR inhibits the MAPK/ERK signaling cascade.
Experimental Workflows
Caption: Workflow for Activity-Based Protein Profiling (ABPP) to identify afatinib targets.
Caption: Workflow for SILAC-based quantitative proteomics of afatinib-treated cells.
Conclusion
Proteomic approaches, particularly ABPP and SILAC, are indispensable tools for the comprehensive investigation of the off-target effects of drugs like afatinib. The identification of off-targets such as Ribonucleotide Reductase and Myosin Heavy Chain 9 provides a more complete picture of afatinib's biological activity. This knowledge is critical for understanding the full spectrum of its clinical effects, including potential adverse reactions and opportunities for new therapeutic indications. The methodologies and data presented in this guide offer a framework for researchers to design and execute studies aimed at elucidating the complex interplay between targeted therapies and the cellular proteome.
References
Methodological & Application
Application Notes: Protocol for Using (R)-Afatinib in In Vitro Kinase Assays
Introduction
(R)-Afatinib (also known as BIBW 2992) is a potent, second-generation, irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] It functions by covalently binding to the kinase domains of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4, leading to a sustained and complete abolition of their kinase activity.[1] This mechanism makes Afatinib a critical tool in studying cancer biology and a therapeutic agent for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] These application notes provide detailed protocols for the use of this compound in in vitro kinase assays, designed for researchers, scientists, and drug development professionals.
Quantitative Data: Kinase Inhibitory Potency
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The values can vary depending on the specific kinase, its mutational status, and the assay conditions.
| Target Kinase | Mutational Status | IC50 / EC50 (nM) | Reference |
| EGFR | Wild-Type (wt) | 0.5 | [3] |
| EGFR | L858R Mutant | 0.4 | [3] |
| EGFR | L858R/T790M Double Mutant | 10 | [3] |
| HER2 (ErbB2) | Wild-Type | 14 | [3] |
| HER4 (ErbB4) | Wild-Type | 1 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor stock solution are critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock from a powder with a molecular weight of 485.9 g/mol , dissolve 4.86 mg in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw a single aliquot and keep it on ice. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Kinase Assay for Irreversible Inhibition
Because Afatinib is an irreversible inhibitor, a pre-incubation step is essential to allow for the covalent bond to form between the inhibitor and the kinase.[4] This protocol is a general guideline adaptable to various kinase assay platforms (e.g., ADP-Glo, TR-FRET, or radiometric assays).
Materials:
-
Recombinant kinase (e.g., EGFR, HER2)
-
Kinase-specific substrate (e.g., a synthetic peptide like pEY)[3]
-
This compound working solutions (serially diluted from stock)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Assay plate (e.g., 96-well or 384-well)
-
Detection reagents specific to the assay platform (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader for signal detection
Procedure:
-
Prepare Afatinib Dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer at a concentration 2X to 5X higher than the final desired concentration.
-
Pre-incubation Step:
-
In the wells of the assay plate, add the recombinant kinase enzyme.
-
Add the serially diluted this compound solutions to the wells containing the kinase.
-
Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.[3] This allows Afatinib to bind covalently to the kinase active site.
-
-
Initiate Kinase Reaction:
-
Prepare a solution containing the kinase substrate and ATP in the reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-120 minutes) at the optimal temperature for the kinase. The reaction time should be within the linear range of product formation.
-
Stop Reaction and Signal Detection:
-
Stop the kinase reaction according to the assay kit manufacturer's instructions (e.g., by adding a stop solution or kinase detection reagent).
-
Develop the detection signal as per the manufacturer's protocol. For an ADP-Glo assay, this involves converting unused ATP to light.[5]
-
-
Data Measurement: Read the plate using a suitable plate reader (e.g., luminometer, fluorescence reader).
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control).
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve using non-linear regression to determine the IC50 value.
-
Protocol 3: Cellular Phosphorylation Assay
This protocol determines the effect of this compound on the phosphorylation of its target kinases within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR, BT-474 or NCI-N87 for HER2)[3]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
This compound working solutions
-
Ligand for receptor stimulation (e.g., Epidermal Growth Factor, EGF)[3]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Assay for protein quantification (e.g., BCA assay)
-
Detection method (e.g., Western Blot or ELISA) with phospho-specific antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK)[6]
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well or 6-well) and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (or DMSO vehicle control) and incubate for a specified time (e.g., 1-2 hours) at 37°C.[3]
-
Ligand Stimulation: Stimulate the kinase pathway by adding a ligand (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes) at 37°C.[3][6] A non-stimulated control should be included.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Phosphorylation Analysis:
-
Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated target (e.g., p-EGFR) and total target protein.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the signal for the phosphorylated protein and normalize it to the total protein signal. Compare the results from Afatinib-treated cells to the stimulated control to determine the extent of inhibition.
Visualizations: Workflows and Pathways
Caption: Workflow for an in vitro kinase assay with an irreversible inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-Afatinib in Non-Small Cell Lung Cancer (NSCLC) Cell Line Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Afatinib is a second-generation, irreversible ErbB family blocker that effectively inhibits signaling from the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. In the context of non-small cell lung cancer (NSCLC), Afatinib has demonstrated significant therapeutic efficacy, particularly in patient populations with tumors harboring activating EGFR mutations. Its irreversible binding to the cysteine residue in the ATP-binding pocket of these receptors provides a sustained inhibition of downstream signaling pathways, leading to the suppression of tumor growth and induction of apoptosis. These application notes provide a comprehensive overview of the use of this compound in NSCLC cell line studies, including its effects on cell viability, apoptosis, and key signaling pathways, along with detailed protocols for relevant in vitro assays.
Data Presentation
Table 1: IC50 Values of this compound in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 Value (nM) | Reference |
| PC-9 | Exon 19 Deletion | 0.28 - 0.8 | [1][2] |
| PC-9-GR | T790M (Acquired) | 350.0 | [1] |
| PC-9ER | T790M (Acquired) | 165 | [2] |
| H1975 | L858R, T790M | 38.4 - 57 | [1][2] |
| H3255 | L858R | 0.3 | [2] |
| BID007 | Exon 20 Insertion | 8 | [2] |
| H460 | EGFR Wild-Type, KRAS Mutant | 2300 | [1] |
Table 2: Effect of this compound on Apoptosis in NSCLC Cell Lines
| Cell Line | Afatinib Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Sub-G1) | Method of Analysis | Reference |
| H358 | 10 | 48 | Significant Increase | Flow Cytometry (PI Staining) | [3][4][5] |
| H441 | 10 | 48 | Significant Increase | Flow Cytometry (PI Staining) | [3][4][5] |
| H460 | 10 | 48 | No Significant Increase | Flow Cytometry (PI Staining) | [3][4][5] |
| A549 | 10 | 48 | No Significant Increase | Flow Cytometry (PI Staining) | [3][4][5] |
| H2170 | 0.1 | 48 | Time-dependent Increase in Cleaved PARP | Western Blot | [6] |
| Calu-3 | 0.1 | 48 | Time-dependent Increase in Cleaved PARP | Western Blot | [6] |
| H1781 | 0.1 | 48 | Time-dependent Increase in Cleaved PARP | Western Blot | [6] |
Signaling Pathway Analysis
This compound exerts its anti-tumor effects by modulating key signaling pathways. In EGFR-mutant NSCLC cells, it directly inhibits the phosphorylation of EGFR, leading to the downregulation of pro-survival pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK cascades. Interestingly, in NSCLC cells without EGFR mutations, Afatinib can induce apoptosis through an alternative mechanism involving the Elk-1/CIP2A/PP2A/AKT pathway.[3][4][5] Afatinib treatment has been shown to suppress the transcription of the oncoprotein CIP2A by reducing the binding of the transcription factor Elk-1 to the CIP2A promoter. This leads to the reactivation of the tumor suppressor protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates AKT, a key survival kinase. Furthermore, studies have suggested that Afatinib can also modulate the Wnt/β-catenin signaling pathway.[7]
Figure 1: Inhibition of EGFR Signaling by this compound.
Figure 2: Afatinib-induced Apoptosis via Elk-1/CIP2A Pathway.
Experimental Protocols
Cell Culture
-
Cell Lines: NSCLC cell lines such as PC-9, H1975, and A549 can be obtained from authenticated cell banks.
-
Culture Medium: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Plate 1 x 10⁶ cells in a 6-well plate, allow them to adhere, and then treat with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in a 6-well plate and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Generation of Afatinib-Resistant Cell Lines
-
Initial Exposure: Culture EGFR-mutant NSCLC cells (e.g., PC-9) in the presence of a low concentration of this compound (approximately the IC10).
-
Dose Escalation: Gradually increase the concentration of Afatinib in the culture medium as the cells develop resistance and resume proliferation.
-
Clonal Selection: Once the cells can proliferate in a high concentration of Afatinib (e.g., 1 µM), isolate and expand single-cell clones.
-
Characterization: Confirm the resistant phenotype by performing cell viability assays and characterize the underlying resistance mechanisms through molecular analyses such as sequencing for secondary mutations (e.g., T790M) and western blotting for bypass pathway activation.
Figure 3: General Experimental Workflow for this compound Studies.
References
- 1. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afatinib induces apoptosis in NSCLC without EGFR mutation through Elk-1-mediated suppression of CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Afatinib in HER2-Positive Breast Cancer Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is a potent, irreversible, second-generation tyrosine kinase inhibitor (TKI) that targets the ErbB family of receptors, including HER2 (ErbB2), EGFR (ErbB1), and HER4 (ErbB4).[1][2] In HER2-positive breast cancer, which is characterized by the overexpression of the HER2 receptor, afatinib has demonstrated significant preclinical activity by blocking key signaling pathways that drive tumor growth and survival.[1][2] These application notes provide a summary of the preclinical data for afatinib in HER2-positive breast cancer models, along with detailed protocols for key in vitro and in vivo experiments.
A Note on Stereochemistry: The user's request specified "(R)-Afatinib". However, a comprehensive review of the preclinical literature did not yield studies specifically investigating the (R)-enantiomer. The available research refers to "afatinib" without specifying the stereoisomer used. It is important to note that the clinically approved drug, Gilotrif® (afatinib), is administered as a dimaleate salt. Following administration, the active metabolite is the (S)-enantiomer. It is plausible that early preclinical investigations utilized a racemic mixture or the (S)-enantiomer. The data presented herein pertains to "afatinib" as described in the cited preclinical studies.
Data Presentation
In Vitro Activity of Afatinib in HER2-Positive Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of afatinib in various HER2-positive breast cancer cell lines.
| Cell Line | HER2 Status | IC50 (µM) | Reference |
| SK-BR-3 | Amplified | 0.002 | [3] |
| BT-474 | Amplified | 0.002 | [3] |
| HCC1954 | Amplified | Not explicitly stated, graphical representation available | [4] |
| MDA-MB-453 | Amplified | Not explicitly stated, graphical representation available | [4] |
| EFM-192A | Amplified | Not explicitly stated, graphical representation available | [4] |
| JIMT-1 | Amplified | Not explicitly stated, graphical representation available | [4] |
| MDA-MB-361 | Amplified | Not explicitly stated, graphical representation available | [4] |
| UACC-812 | Amplified | Not explicitly stated, graphical representation available | [4] |
| HCC1569 | Amplified | Not explicitly stated, graphical representation available | [4] |
| UACC732 | Amplified | Not explicitly stated, graphical representation available | [4] |
| HCC1419 | Amplified | Not explicitly stated, graphical representation available | [4] |
In Vivo Activity of Afatinib in a HER2-Positive Patient-Derived Xenograft (PDX) Model
A study utilizing a patient-derived xenograft (PDX) and a cancer tissue-originated spheroid (CTOS) model from a patient with a HER2 E401G mutation demonstrated the efficacy of afatinib.
| Model | Treatment | Outcome | Reference |
| CTOS (HER2 E401G) | Afatinib | IC50 of 0.35 µM | [2] |
| PDX (HER2 E401G) | Afatinib | Statistically significant inhibition of tumor growth | [2] |
Signaling Pathways
Afatinib exerts its anti-tumor effects by irreversibly binding to the kinase domain of HER2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.
Caption: Afatinib inhibits HER2 and EGFR signaling pathways.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of afatinib on HER2-positive breast cancer cell lines.[3]
-
Cell Seeding: Seed HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) in 96-well plates at a density of 5,000 cells per well in a final volume of 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of afatinib in growth medium. Remove the overnight culture medium from the cells and add 100 µL of the afatinib dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Caption: Workflow for a cell viability assay.
Western Blot Analysis
This protocol is a generalized procedure based on methods described for analyzing the effect of afatinib on protein expression and phosphorylation in HER2-positive breast cancer cells.[3][4]
-
Cell Lysis: Culture HER2-positive breast cancer cells to 70-80% confluency and treat with desired concentrations of afatinib for the specified duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total HER2, phosphorylated HER2 (p-HER2), total EGFR, p-EGFR, total AKT, p-AKT, total ERK, p-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
In Vivo Xenograft Study
The following is a representative protocol for evaluating the in vivo efficacy of afatinib in a HER2-positive breast cancer xenograft model, based on descriptions in the literature.[2][5]
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Cell Implantation: Subcutaneously inject HER2-positive breast cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer afatinib orally (e.g., via gavage) at a predetermined dose and schedule (e.g., daily). The control group should receive the vehicle.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specified duration of treatment), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth between the afatinib-treated and control groups to determine the tumor growth inhibition (TGI).
Conclusion
The preclinical data strongly support the activity of afatinib in HER2-positive breast cancer models. It effectively inhibits the proliferation of HER2-overexpressing cancer cells and suppresses tumor growth in vivo. The provided protocols offer a framework for researchers to further investigate the mechanisms of action and potential therapeutic applications of afatinib in this indication.
References
- 1. Potential of afatinib in the treatment of patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Study of Afatinib in Patients With Tumors With Human Epidermal Growth Factor Receptor 2–Activating Mutations: Results From the National Cancer Institute–Molecular Analysis for Therapy Choice ECOG-ACRIN Trial (EAY131) Subprotocol EAY131-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II study of afatinib (BIBW 2992), an irreversible ErbB family blocker, in patients with HER2-positive metastatic breast cancer progressing after trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Dose-Response Curves for (R)-Afatinib in Various Cancer Cell Lines
Abstract
This document provides detailed protocols and application notes for determining the dose-response relationship of (R)-Afatinib, an irreversible ErbB family blocker, in various cancer cell lines. Afatinib has demonstrated efficacy in non-small cell lung cancer (NSCLC) and other cancers by targeting epidermal growth factor receptor (EGFR), HER2, and HER4.[1][2] These protocols are intended for researchers, scientists, and professionals in drug development to facilitate the in vitro assessment of Afatinib's potency and to establish its half-maximal inhibitory concentration (IC50) across different cancer models. The provided methodologies include cell viability assays and guidelines for data interpretation. Additionally, this document includes diagrams of the experimental workflow and the targeted signaling pathway to provide a comprehensive guide.
Introduction
This compound is a potent, second-generation tyrosine kinase inhibitor (TKI) that irreversibly blocks signaling from the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), ErbB3, and HER4 (ErbB4).[2] It covalently binds to cysteine residues within the kinase domains of EGFR, HER2, and HER4, leading to the inhibition of autophosphorylation and downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[1][3][4] Afatinib is particularly effective against NSCLC tumors with activating EGFR mutations, such as exon 19 deletions and the L858R substitution.[2][5]
The determination of dose-response curves and the corresponding IC50 values is a critical step in preclinical drug evaluation. It provides a quantitative measure of a drug's efficacy in inhibiting cancer cell growth. This application note outlines the necessary protocols to generate these curves for Afatinib across a panel of cancer cell lines, enabling a comparative analysis of its activity in different genetic contexts.
Data Presentation: this compound IC50 Values
The potency of Afatinib varies across different cancer cell lines, often correlating with their dependence on ErbB family signaling. The following table summarizes previously reported IC50 values for Afatinib in a range of human cancer cell lines.
| Cell Line | Cancer Type | EGFR/HER2 Status | This compound IC50 | Reference(s) |
| PC-9 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion | 0.8 nM | [5] |
| H3255 | Non-Small Cell Lung Cancer | EGFR L858R | 0.3 nM | [5] |
| HCC827 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion | 0.001 µM | [6] |
| H1781 | Non-Small Cell Lung Cancer | HER2 Mutant | 0.039 µM | [6] |
| Calu-3 | Non-Small Cell Lung Cancer | HER2 Amplified | 0.086 µM | [6] |
| H2170 | Non-Small Cell Lung Cancer | HER2 Amplified | 0.140 µM | [6] |
| H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M | 57 nM - 0.713 µM | [5][6] |
| A549 | Non-Small Cell Lung Cancer | KRAS Mutant | > 2 µM | [6] |
| SK-BR-3 | Breast Cancer | HER2 Amplified | 0.002 µM | [6] |
| BT-474 | Breast Cancer | HER2 Amplified | 0.002 µM | [6] |
| BxPC-3 | Pancreatic Cancer | - | 11 nM | [7] |
| AsPc-1 | Pancreatic Cancer | - | 367 nM | [7] |
| CNE-2 | Nasopharyngeal Carcinoma | - | 2.81 µM | [8] |
| HNE-1 | Nasopharyngeal Carcinoma | - | 4.41 µM | [8] |
| SUNE-1 | Nasopharyngeal Carcinoma | - | 6.93 µM | [8] |
Experimental Protocols
Protocol for Determining IC50 via Cell Viability Assay (MTT/WST-8)
This protocol describes the use of a tetrazolium-based colorimetric assay (e.g., MTT or WST-8/CCK-8) to measure cell viability and determine the IC50 of Afatinib.[9][10]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line's growth rate).
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[9]
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Drug Preparation and Treatment:
-
Prepare a high-concentration stock solution of Afatinib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Afatinib stock solution in complete culture medium to achieve the desired final concentrations. A common range for Afatinib is 0.001 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
After the initial incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Afatinib.
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
-
Cell Viability Measurement:
-
For WST-8/CCK-8 Assay: Add 10 µL of the WST-8 reagent to each well. Incubate for 1-4 hours.
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[9] Then, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance on a microplate reader. For WST-8, the wavelength is typically 450 nm.[10] For MTT, the wavelength is 570 nm.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to determine the IC50 value.
-
Protocol for Western Blot Analysis of ErbB Pathway Inhibition
To confirm that Afatinib's effect on cell viability is due to its intended mechanism of action, a Western blot can be performed to assess the phosphorylation status of key signaling proteins.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Afatinib (e.g., 0.1 µM, 1 µM) for 6-24 hours.[6][8]
-
For pathways stimulated by ligands, serum-starve the cells and then stimulate with EGF (e.g., 100 ng/mL) for a short period before lysis.[8]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR, phospho-HER2, phospho-AKT, phospho-ERK, and their total protein counterparts, as well as a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total protein for EGFR, HER2, AKT, and ERK with increasing Afatinib concentration confirms pathway inhibition.[6][8]
-
Visualizations
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for determining the IC50 of Afatinib.
Afatinib's Mechanism of Action on the ErbB Signaling Pathway
Caption: Afatinib inhibits ErbB family receptor signaling.
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.8. Cell viability assay [bio-protocol.org]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Administration of (R)-Afatinib in Xenograft Mouse Models
These application notes provide detailed protocols and summarized data for researchers, scientists, and drug development professionals on the use of (R)-Afatinib, an irreversible ErbB family blocker, in preclinical xenograft mouse models. The focus is on its application in non-small cell lung cancer (NSCLC) and other cancer types where Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling are critical drivers of tumorigenesis.
Introduction to this compound
This compound is a potent and irreversible dual inhibitor of EGFR and HER2.[1][2] It covalently binds to the kinase domains of these receptors, leading to the downregulation of their phosphorylation and subsequent inhibition of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.[1][3] This mechanism induces an antiproliferative effect through G1 cell cycle arrest and apoptosis.[1] Preclinical studies in xenograft models are crucial for evaluating its in vivo efficacy, pharmacokinetics, and pharmacodynamics before clinical application.
Signaling Pathway of Afatinib Action
Afatinib exerts its antitumor effects by blocking key signaling cascades that promote cell proliferation and survival. By irreversibly inhibiting EGFR and HER2, it prevents the activation of downstream effectors.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitors of the PI3Kα RAS binding domain impair tumor growth driven by RAS and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Downstream Signaling Inhibition by (R)-Afatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Afatinib is a potent, irreversible, second-generation tyrosine kinase inhibitor (TKI) that targets the ErbB family of receptors, including the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4 (ErbB4).[1][2][3] By covalently binding to the kinase domains of these receptors, this compound effectively blocks their autophosphorylation and downstream signaling pathways, which are critical for tumor cell proliferation, survival, and metastasis.[2][4] This application note provides detailed protocols for assessing the inhibitory effect of this compound on key downstream signaling molecules, namely AKT and ERK, through Western Blotting and cell-based ELISA.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of ErbB family receptor tyrosine kinases. This blockade of receptor phosphorylation prevents the activation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are frequently dysregulated in various cancers.[2][5] The irreversible nature of its binding may offer a more sustained inhibition compared to first-generation, reversible TKIs.[2][3]
Data Presentation
The following tables summarize the inhibitory activity of this compound on cell viability and kinase activity in various cancer cell lines.
Table 1: this compound IC50 Values for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR/HER2 Status | IC50 (nM) | Reference |
| PC-9 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion | 0.28 | [6] |
| PC-9-GR | Non-Small Cell Lung Cancer | EGFR T790M (gefitinib-resistant) | 350 | [6] |
| H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M | 38.4 - 57 | [6][7] |
| H460 | Non-Small Cell Lung Cancer | EGFR wild-type, KRAS mutation | 2300 | [6] |
| H2170 | Non-Small Cell Lung Cancer | HER2 amplification | 140 | [1][4] |
| Calu-3 | Non-Small Cell Lung Cancer | HER2 amplification | 86 | [1][4] |
| H1781 | Non-Small Cell Lung Cancer | HER2 mutant | 39 | [1][4] |
| SK-BR-3 | Breast Cancer | HER2 amplification | N/A | [1] |
| BT-474 | Breast Cancer | HER2 amplification | N/A | [1] |
| NCI-H1650 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion | 7000 | [2] |
Table 2: this compound IC50 Values for Kinase Inhibition (Cell-Free Assay)
| Target Kinase | IC50 (nM) | Reference |
| EGFR | 0.5 | [3] |
| HER2 | 14 | [3] |
| HER4 | 1 | N/A |
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-EGFR, Phospho-HER2, Phospho-AKT, and Phospho-ERK
This protocol details the methodology for analyzing the phosphorylation status of key proteins in the EGFR/HER2 signaling pathway following treatment with this compound.
1. Cell Culture and Treatment: a. Seed cancer cell lines (e.g., PC-9, H1975, Calu-3) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Culture cells overnight in appropriate growth medium. c. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). A vehicle control (e.g., DMSO) should be included. d. Incubate the cells for the desired time period (e.g., 6 hours).[1][4]
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for phospho-EGFR, phospho-HER2, phospho-AKT, phospho-ERK, total EGFR, total HER2, total AKT, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. (Antibodies sourced from Cell Signaling Technology are commonly used[1]). c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.
Protocol 2: Cell-Based ELISA for Phospho-EGFR
This protocol provides a high-throughput method to quantify the phosphorylation of EGFR in whole cells treated with this compound.
1. Cell Seeding and Treatment: a. Seed 10,000–30,000 cells per well in a 96-well tissue culture plate and incubate overnight. b. Treat the cells with various concentrations of this compound as described in the Western Blotting protocol.
2. Cell Fixation and Permeabilization: a. After treatment, remove the culture medium and wash the cells twice with 200 µL of ice-cold TBS (Tris-Buffered Saline). b. Fix the cells by adding 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature. c. Remove the Fixing Solution and wash the plate three times with 200 µL of 1x Wash Buffer. d. Add 100 µL of Quenching Buffer and incubate for 20 minutes at room temperature. e. Wash the plate three times with 1x Wash Buffer.
3. Immunodetection: a. Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature. b. Wash the plate three times with 1x Wash Buffer. c. Add 50 µL of the primary antibody solution (anti-phospho-EGFR and anti-total-EGFR in separate wells for normalization) to the corresponding wells. d. Incubate for 2 hours at room temperature or overnight at 4°C. e. Wash the plate three times with 1x Wash Buffer. f. Add 50 µL of the HRP-conjugated secondary antibody to each well and incubate for 1.5 hours at room temperature. g. Wash the plate three times with 1x Wash Buffer.
4. Signal Development and Measurement: a. Add 50 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark. b. Add 50 µL of Stop Solution to each well to stop the reaction. c. Read the absorbance at 450 nm using a microplate reader.
5. Data Analysis: a. Normalize the absorbance values for phospho-EGFR to the values for total EGFR. b. Plot the normalized absorbance values against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
References
- 1. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (R)-Afatinib in EGFR-Dependent Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (R)-Afatinib, a potent and irreversible ErbB family blocker, to investigate Epidermal Growth Factor Receptor (EGFR)-dependent signaling pathways. The provided protocols and data will enable researchers to effectively design and execute experiments to probe the intricacies of EGFR signaling and to evaluate the efficacy of this compound in various cellular contexts.
Introduction to this compound
This compound is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This covalent binding leads to a sustained inhibition of receptor tyrosine kinase activity, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[][2] Afatinib has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[3][4][5] Its broad activity against the ErbB family makes it a valuable tool for studying the roles of these receptors in both normal physiology and disease.
Mechanism of Action
Afatinib functions by covalently attaching to a specific cysteine residue within the ATP-binding pocket of the EGFR, HER2, and HER4 kinase domains. This irreversible inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby abrogating the recruitment and activation of downstream signaling proteins. The primary signaling pathways inhibited by Afatinib include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical drivers of cell growth and survival.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the in vitro activity of this compound against various cancer cell lines, including those with different EGFR mutation statuses.
Table 1: this compound IC50 Values in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HCC827 | Exon 19 Deletion | 0.7 |
| H1975 | L858R + T790M | 57 |
| A549 | Wild-Type | >10,000 |
| H3255 | L858R | 0.3 |
| PC-9 | Exon 19 Deletion | 0.8 |
Table 2: Effect of this compound on EGFR Pathway Phosphorylation
| Cell Line | Treatment | p-EGFR (% of Control) | p-ERK (% of Control) |
| HCC827-GR | Afatinib (0.1 µM) | ~20% | ~30% |
| H1975 | Afatinib (100 nM) | ~15% | ~25% |
Experimental Protocols
Detailed methodologies for key experiments to study EGFR-dependent signaling using this compound are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., HCC827, H1975, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 2: Western Blotting for Phosphorylated EGFR and Downstream Targets
This protocol is for analyzing the phosphorylation status of EGFR, Akt, and ERK following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Protocol 3: Immunoprecipitation of EGFR
This protocol is for isolating EGFR to study its interactions and post-translational modifications.
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Anti-EGFR antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5) or Laemmli buffer
Procedure:
-
Treat cells with this compound as described for Western blotting.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-EGFR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads using either a low pH elution buffer (neutralize immediately) or by boiling in Laemmli buffer for subsequent Western blot analysis.
Caption: Workflow for Immunoprecipitation of EGFR.
References
- 2. aasrawcom.wordpress.com [aasrawcom.wordpress.com]
- 3. Afatinib treatment in a lung adenocarcinoma patient harboring a rare EGFR L747P mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rechallenge of afatinib for EGFR-mutated non-small cell lung cancer previously treated with osimertinib: a multicenter phase II trial protocol (REAL study) - Araki - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. mdpi.com [mdpi.com]
(R)-Afatinib: A Tool Compound for Investigating Tyrosine Kinase Inhibitor Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Afatinib, an irreversible ErbB family blocker, serves as a critical tool for studying the mechanisms of acquired resistance to tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) and other malignancies. As a second-generation TKI, afatinib covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to potent and sustained inhibition of signaling pathways that drive tumor growth and proliferation.[1][2][3] This covalent binding allows it to be effective against certain mutations, like T790M, that confer resistance to first-generation TKIs, albeit with varying efficacy.[2] The emergence of resistance to afatinib itself presents a valuable model for exploring novel resistance mechanisms and developing next-generation therapeutics. This document provides detailed protocols and data to facilitate the use of this compound as a tool compound in TKI resistance research.
Mechanism of Action and Resistance
Afatinib exerts its anti-tumor activity by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors, thereby blocking downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] These pathways are crucial for cell proliferation, survival, and differentiation.[]
Resistance to afatinib can arise through various mechanisms, which can be broadly categorized as:
-
On-target alterations: Secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can alter the drug binding site and reduce the efficacy of afatinib.[6][7]
-
Bypass signaling: Activation of alternative signaling pathways can compensate for EGFR/HER2 blockade. This includes the amplification or activation of other receptor tyrosine kinases like MET and FGFR1, or downstream signaling components such as KRAS.[7]
-
Histologic transformation: In some cases, the tumor may undergo a phenotypic switch, for example, from adenocarcinoma to small cell lung cancer, a process known as histologic transformation.[7]
Data Presentation
Table 1: In Vitro Activity of Afatinib (IC50 Values) in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | HER2 Status | Afatinib IC50 (nM) | Reference(s) |
| PC-9 | exon 19 deletion | Wild-type | 0.5 - 1.1 | [8] |
| HCC827 | exon 19 deletion | Wild-type | ~1 | [8] |
| H1650 | exon 19 deletion, PTEN loss | Wild-type | ~7000 | [8] |
| H1975 | L858R, T790M | Wild-type | 50 - 100 | [8] |
| H3255 | L858R | Wild-type | 0.3 | [8] |
| Calu-3 | Wild-type EGFR | Amplified | 8.3 | [8] |
| SK-BR-3 | Wild-type EGFR | Amplified | 2 | [8] |
| H2170 | Wild-type EGFR | Amplified | 10.3 | [8] |
| H1781 | Wild-type EGFR | A775_G776insYVMA | 18.2 | [8] |
Table 2: In Vivo Efficacy of Afatinib in NSCLC Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference(s) |
| H2170 (HER2-amplified) | Afatinib (20 mg/kg, daily) | Significant inhibition vs. vehicle | [8][9] |
| H1781 (HER2 mutant) | Afatinib (20 mg/kg, daily) | Significant inhibition vs. vehicle | [8][9] |
| H358 (KRAS mutant) | Afatinib | ~80% | [10] |
| PC-9 (EGFR exon 19 del) | Afatinib (6 mg/kg, daily) | Significant suppression | [11] |
| AFR1 (Afatinib-resistant) | Afatinib (6 mg/kg, daily) | Resistant | [11] |
Mandatory Visualization
Figure 1: Simplified EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for generating and characterizing afatinib-resistant cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the afatinib dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest afatinib concentration).
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the afatinib concentration to determine the IC50 value using non-linear regression analysis.
-
Generation of Afatinib-Resistant Cell Lines
This protocol describes the generation of afatinib-resistant cell lines through a continuous dose-escalation method.
Materials:
-
Parental cancer cell line (e.g., PC-9, HCC827)
-
This compound
-
Complete cell culture medium
-
Cell culture flasks and plates
Procedure:
-
Initial Exposure:
-
Start by treating the parental cell line with a low concentration of afatinib (e.g., IC10 or IC20) in a T25 or T75 flask.
-
-
Dose Escalation:
-
Once the cells resume proliferation and reach 70-80% confluency, passage them and gradually increase the concentration of afatinib.
-
The dose can be increased by 1.5 to 2-fold at each step.
-
This process may take several months.
-
-
Selection of Resistant Clones:
-
After the cells can proliferate in a high concentration of afatinib (e.g., 1 µM), single-cell clone isolation can be performed by limiting dilution in 96-well plates to establish clonal resistant cell lines.
-
-
Maintenance of Resistant Lines:
-
Continuously culture the resistant cell lines in the presence of the selective concentration of afatinib to maintain the resistant phenotype.
-
Western Blot Analysis of EGFR/HER2 Signaling
This protocol is for assessing the phosphorylation status of EGFR, HER2, and downstream signaling proteins like AKT and ERK.
Materials:
-
Parental and afatinib-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Chemical Mutagenesis Screen for Resistance Mutations
This protocol provides a general framework for using a chemical mutagen like N-ethyl-N-nitrosourea (ENU) to induce mutations and select for afatinib-resistant clones.[12][13][14] Note: ENU is a potent mutagen and carcinogen and must be handled with appropriate safety precautions.
Materials:
-
Parental cancer cell line
-
N-ethyl-N-nitrosourea (ENU)
-
This compound
-
Complete cell culture medium
-
Cell culture plates
Procedure:
-
Mutagenesis:
-
Plate the parental cells at a suitable density.
-
Treat the cells with a range of ENU concentrations (e.g., 50-200 µg/mL) for a defined period (e.g., 4-24 hours). The optimal concentration and time should be determined empirically to achieve a balance between mutation induction and cell survival.
-
After treatment, wash the cells thoroughly with PBS and replace with fresh medium.
-
Allow the cells to recover and expand for several days.
-
-
Selection:
-
Treat the mutagenized cell population with a selective concentration of this compound (e.g., 3-5 times the IC50 of the parental cells).
-
Maintain the cells under continuous afatinib selection, replacing the medium as needed.
-
-
Isolation and Expansion of Resistant Clones:
-
After several weeks, resistant colonies will emerge.
-
Isolate individual colonies using cloning cylinders or by picking them with a pipette tip.
-
Expand each clone in the presence of afatinib.
-
-
Characterization of Resistant Clones:
-
Confirm the resistant phenotype using a cell viability assay.
-
Analyze the clones for resistance mechanisms using Western blotting and genomic sequencing as described in the previous protocols.
-
Conclusion
This compound is an invaluable tool for dissecting the complex mechanisms of TKI resistance. The protocols and data presented here provide a framework for researchers to establish and characterize afatinib-resistant models, investigate novel resistance pathways, and evaluate the efficacy of new therapeutic strategies to overcome drug resistance. By employing these methods, the scientific community can continue to advance our understanding of cancer biology and develop more effective treatments for patients.
References
- 1. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking of the EGFR-STAT3 signaling pathway through afatinib treatment inhibited the intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Unbiased Forward Genetic Screening with Chemical Mutagenesis to Uncover Drug-Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Genome-wide mutagenesis screens for drug resistance in cancer. [sanger.ac.uk]
Experimental setup for evaluating (R)-Afatinib in combination with other chemotherapeutics
Application Notes and Protocols for Evaluating (R)-Afatinib in Combination Chemotherapy
Introduction
Afatinib is an orally administered, irreversible inhibitor of the ErbB family of tyrosine kinases.[1] It is approved for the first-line treatment of advanced non-small cell lung cancer (NSCLC) in patients with activating mutations in the epidermal growth factor receptor (EGFR).[2] Afatinib covalently binds to and irreversibly blocks signaling from all homo- and heterodimers formed by the ErbB family members: EGFR (ErbB1), HER2 (ErbB2), ErbB3, and ErbB4.[3] This mechanism inhibits the tyrosine kinase autophosphorylation, leading to the downregulation of ErbB signaling and subsequent inhibition of tumor growth.[3][4]
Given the complexity of cancer signaling and the development of resistance, combination therapies are a key strategy to enhance efficacy and overcome resistance.[5] Combining Afatinib with other chemotherapeutic agents or targeted therapies can offer synergistic effects by targeting multiple pathways, preventing the activation of bypass signaling, or enhancing cytotoxic effects.[6][7] These application notes provide a comprehensive overview of the experimental setups and detailed protocols for the preclinical evaluation of this compound in combination with other chemotherapeutics.
Mechanism of Action and Signaling Pathways
Afatinib exerts its antineoplastic effect by irreversibly inhibiting the kinase activity of the ErbB receptor family.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering several downstream signaling cascades crucial for cell survival, proliferation, differentiation, and migration.[8][9] The primary pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[10][11] By blocking these initial phosphorylation events, Afatinib effectively shuts down these pro-tumorigenic signals.[12][13] However, resistance can emerge, often through the activation of these same downstream pathways.[11]
Caption: EGFR signaling pathway and the inhibitory action of Afatinib.
Preclinical Evaluation Workflow
A structured approach is essential for evaluating the efficacy of Afatinib-based combination therapies. The workflow typically begins with in vitro assays to establish synergy and mechanism of action, followed by in vivo studies to confirm antitumor activity in a more complex biological system.
Caption: General experimental workflow for evaluating combination therapies.
Quantitative Data Summary
The following table summarizes preclinical and clinical findings for various Afatinib combination regimens.
Table 1: Summary of this compound Combination Regimens
| Combination Agent | Cancer Type | Model | Key Findings | Reference |
|---|---|---|---|---|
| Cetuximab | NSCLC | Mouse Xenograft | Synergistic inhibition of EGFR, HER2, ErbB3, Erk, and Akt phosphorylation; potent antitumor activity. | [6] |
| Paclitaxel | NSCLC | Phase III Clinical | Improved Progression-Free Survival (PFS) versus chemotherapy alone in heavily pretreated patients. | [6] |
| Gemcitabine | Nasopharyngeal Carcinoma | In Vitro & Xenograft | Synergistic effect on inhibiting cell proliferation; significant inhibition of tumor growth in vivo. | [14] |
| Dasatinib | NSCLC (Gefitinib-Resistant) | Cell Lines | Synergistic inhibition of cell proliferation via complementary blockage of PI3K/Akt and Src/FAK pathways. | [7] |
| Carboplatin | Advanced Solid Tumors | Phase I Clinical | Manageable safety profile and antitumor activity observed at Afatinib 40 mg/day with carboplatin AUC6. | [15] |
| Nintedanib | Colorectal Cancer (CRC) | Mouse Xenograft | Strong tumor growth inhibition compared with either drug alone, regardless of KRAS status. | [6] |
| Vinorelbine | Breast Cancer | Phase I Clinical | The combination was feasible and associated with clinical activity, including tumor shrinkage. |[6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the synergistic, additive, or antagonistic effect of the combination therapy.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, HCC827 for NSCLC)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and combination chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Afatinib and the combination drug in DMSO. Create a serial dilution of each drug in a complete medium.
-
Treatment:
-
Single-Agent IC50: Treat cells with increasing concentrations of Afatinib or the combination drug alone.
-
Combination Treatment: Treat cells with both drugs simultaneously at a constant ratio (e.g., based on their individual IC50 values). Include untreated and vehicle (DMSO) controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of the combination treatment on key protein expression and phosphorylation status in relevant signaling pathways.[11][14]
Materials:
-
Treated cell lysates from a 6-well plate experiment
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with Afatinib, the combination drug, and the combination for 24-48 hours. Lyse cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system. β-actin is typically used as a loading control.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of the Afatinib combination therapy in a living organism.[14][16]
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NSG mice)
-
Cancer cell line for implantation (e.g., 1-5 x 10^6 cells per mouse)
-
Matrigel (optional, to improve tumor take rate)
-
This compound and combination drug formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells suspended in saline or a Matrigel mixture into the flank of each mouse.[16]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Afatinib alone, Chemo alone, Afatinib + Chemo).[16]
-
Treatment Administration: Administer treatments according to a predefined schedule. For example, Afatinib can be given orally once daily, while a chemotherapeutic agent like paclitaxel might be given via intraperitoneal injection weekly.[6][17]
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be processed for further analysis, such as immunohistochemistry (IHC) to assess biomarkers (e.g., Ki-67 for proliferation) or Western blot.
Rationale for Combination Therapy
Combining Afatinib with other chemotherapeutics is based on the principle of attacking cancer through multiple, complementary mechanisms. This can lead to a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs.
Caption: Rationale for combining Afatinib with other chemotherapeutics.
References
- 1. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gilotrif (afatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Afatinib-based combination regimens for the treatment of solid tumors: rationale, emerging strategies and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blocking of the EGFR-STAT3 signaling pathway through afatinib treatment inhibited the intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase I study to assess afatinib in combination with carboplatin or with carboplatin plus paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Model-Based Evaluation of HangAmDan-B1 and Afatinib Combination Therapy in HCC827 Xenograft Mice with Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor [mdpi.com]
Troubleshooting & Optimization
Overcoming (R)-Afatinib solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (R)-Afatinib in aqueous buffers for experimental use.
Troubleshooting Guide
Issue: Precipitate formation when diluting a DMSO stock of Afatinib in aqueous buffer.
Possible Cause 1: Low aqueous solubility of Afatinib free base.
This compound, particularly the free base, is sparingly soluble in aqueous buffers.[1] The dimaleate salt exhibits higher aqueous solubility, especially at acidic to neutral pH.[2] When a concentrated DMSO stock is diluted into a buffer, the local concentration of Afatinib may exceed its solubility limit, leading to precipitation.
Solution:
-
Use Afatinib Dimaleate: Whenever possible, use the dimaleate salt of Afatinib for better aqueous solubility.[3]
-
Optimize pH: Maintain the pH of the aqueous buffer at or below 7.0. The solubility of Afatinib dimaleate is significantly higher in acidic to neutral conditions.
-
Two-Step Dilution: First, dissolve Afatinib in 100% DMSO to create a concentrated stock solution.[1][4] Then, dilute this stock solution with the aqueous buffer of choice in a stepwise manner, ensuring rapid mixing to avoid localized high concentrations. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]
-
Co-solvents: Consider the use of co-solvents. Mixtures of acetonitrile, methanol, or ethanol with water can significantly increase solubility.
Experimental Protocol: Preparing a 10 mM Afatinib Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound dimaleale (M.W: 718.08 g/mol ) or free base (M.W: 485.9 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid Afatinib to achieve a 10 mM concentration.
-
Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Issue: Inconsistent results in cell-based assays.
Possible Cause: Degradation or precipitation of Afatinib in culture media.
Aqueous solutions of Afatinib are not recommended for storage for more than one day.[1] The compound's stability can be affected by the pH and composition of the cell culture medium.
Solution:
-
Fresh Preparation: Always prepare fresh dilutions of Afatinib in your cell culture medium immediately before each experiment.
-
pH of Media: Be mindful of the pH of your cell culture medium. Standard bicarbonate-buffered media in a CO₂ incubator typically have a pH of around 7.2-7.4. At this pH, the solubility of Afatinib is reduced.
-
Serum Effects: Components in fetal bovine serum (FBS) or other serum supplements can potentially interact with Afatinib. While specific data is limited, it is a factor to consider.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][4] Afatinib is highly soluble in DMSO.[5]
Q2: What is the solubility of this compound in common laboratory solvents and buffers?
The solubility of this compound can vary depending on whether it is the free base or a salt form (e.g., dimaleate). The following tables summarize the available solubility data.
Table 1: Solubility of this compound (Free Base)
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1] |
| Ethanol | ~11 mg/mL | [1] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [1] |
| Water | Very poorly soluble | [6] |
| PBS (pH 7.2) with 50% DMSO | ~0.5 mg/mL | [1] |
Table 2: Solubility of this compound Dimaleate
| Solvent/Buffer | pH | Solubility | Reference |
| Water | > 50 mg/mL | ||
| Aqueous Buffer | ≤ 6 | > 50 mg/mL | |
| Aqueous Buffer | 6 - 7 | > 1 mg/mL | |
| Aqueous Buffer | > 8 | ~0.04 mg/mL (as free base) | |
| DMSO | > 50 mg/mL | ||
| Methanol | 10 - 25 mg/mL | ||
| 1:1 Acetonitrile:Water | > 50 mg/mL | ||
| 1:1 Methanol:Water | > 50 mg/mL | ||
| 1:1 Ethanol:Water | > 50 mg/mL |
Q3: How does pH affect the solubility of this compound?
The pH of the aqueous buffer has a significant impact on the solubility of Afatinib dimaleate. It is highly soluble in acidic to neutral conditions (pH ≤ 6). As the pH increases above 7, the solubility decreases dramatically as the compound converts to its less soluble free base form.
Q4: Can I store aqueous solutions of this compound?
It is not recommended to store aqueous solutions of Afatinib for more than one day.[1] For consistent experimental results, it is best to prepare fresh dilutions from a DMSO stock immediately before use.
Q5: Are there alternative formulation strategies to improve Afatinib's aqueous solubility for in vivo studies?
For in vivo applications, more advanced formulation strategies have been explored to enhance the solubility and bioavailability of Afatinib. These include the use of nanoparticles, such as PLGA (poly(lactic-co-glycolic acid)) nanoparticles, which can encapsulate Afatinib and provide sustained release.[7][8] However, for most in vitro laboratory experiments, using DMSO as a primary solvent followed by careful dilution is the most straightforward approach.
Visualizations
Signaling Pathway of Afatinib
Caption: Afatinib signaling pathway.
Experimental Workflow for Preparing Afatinib Working Solutions
Caption: Workflow for preparing Afatinib solutions.
Logical Relationship for Troubleshooting Afatinib Precipitation
Caption: Troubleshooting Afatinib precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Afatinib dimaleate | EGFR | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Afatinib-loaded Inhalable PLGA Nanoparticles for Localized Therapy of Non-Small Cell Lung Cancer (NSCLC) – Development and In-vitro Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (R)-Afatinib dosage and treatment schedule in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-Afatinib in animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Significant Weight Loss in Animals (>15%) | - Toxicity: Afatinib can cause dose-limiting toxicities, particularly gastrointestinal issues.[1] - Dehydration: Secondary to diarrhea.[2] | - Dose Reduction: Consider reducing the afatinib dose by 10 mg/kg increments.[1][3] - Treatment Holiday: Interrupt dosing for 2-3 days and monitor for weight recovery. - Supportive Care: Provide hydration support (e.g., subcutaneous fluids) and ensure easy access to food and water.[4] |
| Severe Diarrhea | - Mechanism of Action: EGFR inhibition in intestinal epithelial cells disrupts normal function.[5][6] | - Anti-diarrheal Medication: Administer loperamide. An initial dose of 4 mg/kg followed by 2 mg/kg after each loose stool is a common starting point, not exceeding 16 mg/kg/day.[7] - Dose Adjustment: If diarrhea persists for more than 48 hours despite loperamide, withhold afatinib until resolution to Grade 1 or less, then resume at a reduced dose.[8] - Dietary Modification: Ensure a consistent and easily digestible diet.[7] |
| Skin Rash / Dermatitis | - EGFR Inhibition in Skin: A common on-target effect of EGFR inhibitors.[2] | - Topical Corticosteroids: Application of a mild topical steroid may alleviate inflammation. - Sunlight Avoidance: House animals in a way that minimizes exposure to direct sunlight, as it can exacerbate skin reactions.[2] - Dose Modification: For severe or persistent skin reactions, a dose reduction or temporary interruption of afatinib may be necessary.[4] |
| Inconsistent Tumor Growth Inhibition | - Drug Formulation/Administration Issues: Improper dissolution or inconsistent oral gavage technique. - Pharmacokinetic Variability: Inter-animal differences in absorption and metabolism.[9][10] - Tumor Model Resistance: The specific tumor model may have intrinsic or acquired resistance mechanisms.[11] | - Formulation Check: Ensure afatinib is properly dissolved. For in vivo studies, afatinib can be dissolved in plain water at a concentration of 1.25 mg/mL.[12] - Consistent Dosing: Ensure accurate and consistent oral gavage technique. - Increase Sample Size: A larger cohort of animals can help account for individual variability. - Evaluate Resistance: If tumors initially respond and then regrow, consider investigating mechanisms of acquired resistance such as secondary mutations (e.g., T790M) or bypass pathway activation.[11][13] |
| Difficulty with Oral Gavage Administration | - Animal Stress - Improper Technique | - Acclimatization: Handle and mock-dose animals with the vehicle for several days before starting treatment to reduce stress. - Proper Restraint: Use appropriate and consistent restraint techniques. - Gavage Needle Size: Use the correct gauge and length of gavage needle for the size of the animal. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound in mouse xenograft models?
A1: The optimal dose can vary depending on the tumor model and the specific research question. However, a common starting dose in many published studies is in the range of 5 mg/kg to 15 mg/kg, administered orally once daily.[14] Dose-escalation studies have gone up to 100 mg/kg, but significant toxicity is more likely at higher doses.[15]
Q2: How should I prepare this compound for oral administration to mice?
A2: this compound can be dissolved in purified water. For example, a concentration of 1.25 mg/mL has been used for in vivo studies.[12] It is recommended to prepare the solution fresh daily.
Q3: What is the mechanism of action of this compound?
A3: this compound is an irreversible ErbB family blocker. It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4, leading to irreversible inhibition of their tyrosine kinase activity.[9][16] This blocks downstream signaling pathways involved in cell proliferation and survival.[17][18]
Q4: What are the expected and manageable toxicities in animal models?
A4: The most common toxicities are related to the mechanism of action and include diarrhea, skin rash, and weight loss.[2] These are generally considered manageable through supportive care (e.g., loperamide for diarrhea) and dose modifications.[4][6] In some studies, renal and liver toxicities have also been observed. Regular monitoring of animal health and body weight is crucial.
Q5: How long does it take to see an anti-tumor effect in vivo?
A5: The time to observe a significant anti-tumor effect will depend on the tumor model's growth rate and its sensitivity to afatinib. In responsive xenograft models, tumor growth inhibition can often be observed within the first 1-2 weeks of treatment.
Q6: What are the known mechanisms of resistance to this compound?
A6: Acquired resistance to afatinib can occur through several mechanisms. The most common is the acquisition of a secondary mutation in the EGFR gene, such as the T790M "gatekeeper" mutation.[13] Other mechanisms include the activation of bypass signaling pathways, such as MET or FGFR1 activation, and histological transformation (e.g., to small cell lung cancer).[11][13][15]
Quantitative Data Summary
Table 1: this compound Dosages and Efficacy in Preclinical Models
| Animal Model | Tumor Type | This compound Dose & Schedule | Observed Efficacy | Reference |
| Nude Mice | NSCLC Xenograft (HCC827) | 5-100 mg/kg, oral, dose-escalation | Initial tumor reduction at 10 mg/kg, resistance developed over time. | [15] |
| Transgenic Mice | EGFR exon 19 deletion lung cancer | 5 mg/kg/day, oral, 5 days/week | Significantly fewer tumors compared to vehicle and a trend towards fewer tumors than gefitinib. | [11] |
| Nude Mice | Nasopharyngeal Carcinoma Xenograft (HNE-1) | 12.5 mg/kg, oral | Good sensitivity and tumor growth inhibition. | [12] |
| Nude Mice | NSCLC Brain Metastasis Model (PC-9) | 15 and 30 mg/kg/day, oral, for 14 days | Dose-dependent inhibition of tumor growth. | [19] |
| Nude Mice | K-RAS mutant lung adenocarcinoma xenograft | 5 mg/kg, oral, 5 times/week | Reduced tumor growth. | [20] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dose & Route | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | 30 mg/kg, oral | [12] |
| Cmax (Peak Plasma Concentration) | 417.1 ± 119.9 nmol/L | 30 mg/kg, oral | [12] |
| Plasma Half-life (t1/2) | 5.0 hours | 30 mg/kg, oral | [12] |
| Plasma Protein Binding | >92% | Not specified | [9][10] |
| Apparent Terminal Half-life (Plasma) | 1.93 hours | 15 mg/kg, oral | [14] |
| Apparent Terminal Half-life (Tumor) | 3.75 hours | 15 mg/kg, oral | [14] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., NSCLC cell line with an EGFR mutation like PC-9) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile solution (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound solution fresh daily by dissolving in an appropriate vehicle (e.g., purified water).
-
Administer afatinib or vehicle control to the respective groups via oral gavage at the determined dose and schedule (e.g., 15 mg/kg, once daily).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals daily for clinical signs of toxicity, such as diarrhea, skin rash, or changes in behavior.
-
At the end of the study (defined by tumor size limits or a specific time point), euthanize the animals.
-
-
Endpoint Analysis:
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot for target modulation).
-
Compare tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.
-
Visualizations
This compound Mechanism of Action and Downstream Signaling
Caption: Irreversible inhibition of ErbB family receptors by this compound blocks downstream PI3K/AKT and RAS/MAPK signaling pathways.
Experimental Workflow for a Xenograft Study
Caption: A typical workflow for evaluating this compound efficacy in a subcutaneous mouse xenograft model.
References
- 1. Medication adjustment of afatinib and combination therapy with sitagliptin for alleviating afatinib-induced diarrhea in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. mdpi.com [mdpi.com]
- 6. Practical Management of Adverse Events Associated with Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 15. Molecular profiling of afatinib-resistant non-small cell lung cancer cells in vivo derived from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2-targeted therapy, in lung cancers harboring HER2 oncogene alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Afatinib Stability in Experimental Setups
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of (R)-Afatinib in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of Afatinib?
Afatinib is susceptible to degradation under several conditions, including exposure to high humidity, and acidic and alkaline environments. The primary degradation pathways involve hydrolysis of the acrylamide group and the 4-anilinoquinazoline core.
Q2: What are the known degradation products of Afatinib?
Under various stress conditions (hydrolytic, oxidative, thermal, and photolytic), several degradation products of Afatinib have been identified. The major degradation product is the crotonamide derivative resulting from the hydrolysis of the acrylamide group. Other degradation products can also be formed through further reactions.
Q3: What is the recommended pH range for solutions containing Afatinib to maintain its stability?
Afatinib exhibits pH-dependent stability. It is most stable in acidic conditions (around pH 4-5) and is more prone to degradation in neutral and alkaline solutions. Therefore, for aqueous-based experiments, it is crucial to buffer the solution to an acidic pH if compatible with the experimental design.
Q4: How should stock solutions of Afatinib be prepared and stored to ensure stability?
For optimal stability, Afatinib stock solutions should be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent moisture absorption. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Minimizing this compound Degradation
This guide provides solutions to common problems encountered during the handling and use of this compound in experimental setups.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the experimental medium. | - Ensure the pH of the aqueous experimental medium is buffered to an acidic range (pH 4-5) if the experiment allows. - Minimize the time the compound spends in aqueous solutions, especially at neutral or alkaline pH. - Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Precipitation of the compound in aqueous buffers. | Low solubility of Afatinib in aqueous solutions at certain pH values. | - Prepare stock solutions in an appropriate organic solvent like DMSO. - When diluting into an aqueous buffer, ensure the final concentration of the organic solvent is compatible with the assay and does not exceed its recommended limit (typically <1%). - Use a vortex or sonication to aid dissolution during dilution. |
| Discoloration or appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). | Degradation of this compound due to improper storage or handling. | - Store stock solutions at -20°C or -80°C in tightly sealed, light-protected containers. - Avoid repeated freeze-thaw cycles by preparing aliquots. - Protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or vials.
-
Procedure: a. Allow the this compound powder and DMSO to equilibrate to room temperature. b. Weigh the desired amount of this compound powder in a sterile container. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials. f. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials: this compound stock solution (in DMSO), aqueous buffer (e.g., phosphate-buffered saline, PBS), sterile tubes.
-
Procedure: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution required to achieve the desired final concentration in the aqueous buffer. c. Add the calculated volume of the stock solution to the aqueous buffer. To avoid precipitation, add the stock solution dropwise while vortexing the buffer. d. Ensure the final concentration of DMSO in the working solution is low (e.g., <0.5%) to avoid solvent effects in biological assays. e. Use the freshly prepared working solution immediately for the experiment.
Visualizations
Caption: Workflow for the preparation and handling of this compound solutions.
Caption: Troubleshooting logic for this compound degradation issues.
Addressing batch-to-batch variability of (R)-Afatinib in research experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address batch-to-batch variability of (R)-Afatinib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1][2][3] It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and HER4 (ErbB4).[3][4] This irreversible binding blocks signaling from all homo- and heterodimers formed by these receptors, leading to the downregulation of ErbB signaling and subsequent inhibition of tumor growth.[3][4]
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability of this compound can arise from several factors during synthesis and storage, including:
-
Purity: The presence of impurities or related substances from the manufacturing process.
-
Solubility: Incomplete solubilization or precipitation of the compound.
-
Stability: Degradation of the compound due to improper storage conditions (e.g., exposure to light, moisture, or incorrect temperatures).
-
Activity: Differences in the inhibitory activity of the compound, which could be related to purity or the presence of inactive isomers.
Q3: How should I properly store and handle this compound to minimize variability?
To ensure consistency, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibition of target cells/pathways | Inactive this compound: The compound may have degraded due to improper storage or handling. | 1. Use a fresh aliquot of this compound. 2. Verify the inhibitory activity using a cell-free kinase assay. 3. Confirm target engagement in cells using a Western blot to assess the phosphorylation status of EGFR, HER2, and downstream effectors like Akt and ERK. |
| Incomplete Solubilization: The compound may not be fully dissolved, leading to a lower effective concentration. | 1. Ensure complete dissolution of the compound in the recommended solvent before further dilution in cell culture media. 2. Briefly sonicate the stock solution if necessary. | |
| Cell Line Resistance: The cell line used may have acquired resistance to Afatinib. | 1. Verify the EGFR mutation status of your cell line. 2. Test the compound on a known Afatinib-sensitive cell line as a positive control. | |
| Inconsistent results between experiments | Batch-to-Batch Variability: The purity or activity of different batches of this compound may vary. | 1. Purchase this compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA) for each batch. 2. Perform quality control checks on each new batch, such as HPLC for purity and a dose-response curve to determine the IC50 value. |
| Experimental Error: Inconsistencies in experimental procedures can lead to variable results. | 1. Standardize all experimental protocols, including cell seeding density, treatment duration, and reagent concentrations. 2. Include appropriate positive and negative controls in every experiment. | |
| Unexpected off-target effects | Impurities: The batch of this compound may contain impurities with off-target activities. | 1. Check the purity of the compound by HPLC. 2. If possible, obtain a sample of a different, high-purity batch to compare results. |
Quality Control Parameters for Research-Grade this compound
| Parameter | Method | Acceptable Range |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Identity | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) | Consistent with the structure of this compound |
| Inhibitory Activity (IC50) | Cell-Free Kinase Assay (e.g., against EGFR) | Within 2-fold of the reported literature value |
| Cellular Activity (EC50) | Cell Proliferation Assay (e.g., on an EGFR-mutant cell line) | Within 2-fold of the value obtained with a reference batch |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Preparation of this compound Standard: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
HPLC Column: Use a C18 reverse-phase column.
-
Injection: Inject 10 µL of the standard solution into the HPLC system.
-
Detection: Use a UV detector at a wavelength of 254 nm.
-
Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Treat sensitive cells with this compound at various concentrations for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total EGFR, HER2, Akt, and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
Technical Support Center: Improving the Therapeutic Index of (R)-Afatinib in Preclinical Models
Welcome to the technical support center for researchers utilizing (R)-Afatinib in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments. All quantitative data is summarized for easy comparison, and detailed protocols for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in preclinical cancer models?
A1: this compound is an irreversible ErbB family blocker that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] It is used in preclinical models to investigate its therapeutic potential in cancers driven by dysregulated ErbB signaling, particularly non-small cell lung cancer (NSCLC) with EGFR mutations.[2][3] Its irreversible binding offers a potential advantage over reversible inhibitors, especially in the context of acquired resistance.[3]
Q2: What are the common mechanisms of acquired resistance to Afatinib in preclinical models?
A2: The most common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) that Afatinib can also encounter is the T790M mutation in the EGFR kinase domain.[4] While preclinical data suggested Afatinib might be effective against T790M, its clinical efficacy in this setting is limited.[4] Other resistance mechanisms include MET amplification, activation of alternative signaling pathways like PI3K/Akt/mTOR, and histological transformation.[4]
Q3: What are the most common adverse effects observed in preclinical studies with Afatinib, and how can they be managed?
A3: In preclinical and clinical settings, the most frequently reported adverse events associated with Afatinib are diarrhea and skin rash (acneiform eruption).[1][5] In animal models, careful monitoring of body weight and signs of distress is crucial. Dose reduction is a common strategy to manage toxicity while maintaining therapeutic efficacy.[5] For in vivo studies, starting with a well-tolerated dose and escalating cautiously is recommended.
Q4: What are the key signaling pathways affected by Afatinib?
A4: Afatinib primarily inhibits the signaling pathways downstream of the ErbB family of receptors. This includes the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell growth and differentiation.[1] By blocking these pathways, Afatinib can induce cell cycle arrest and apoptosis in cancer cells.
Troubleshooting Guides
Problem 1: Suboptimal tumor growth inhibition in a xenograft model.
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Exposure | Verify the formulation and administration route of Afatinib. Ensure proper dosing and frequency. Consider pharmacokinetic analysis to determine if therapeutic concentrations are achieved in the plasma and tumor tissue. |
| Primary or Acquired Resistance | Analyze tumor samples for known resistance mutations (e.g., T790M in EGFR).[4] Consider combination therapy with agents that target alternative signaling pathways (e.g., PI3K inhibitors) or with monoclonal antibodies like cetuximab.[6] |
| Tumor Model Selection | Ensure the chosen cell line for the xenograft is sensitive to Afatinib. Refer to in vitro IC50 data to confirm sensitivity. |
Problem 2: High toxicity and animal morbidity in in vivo studies.
| Possible Cause | Troubleshooting Step |
| High Drug Dose | The recommended starting dose of Afatinib in some preclinical models is around 12.5 mg/kg, but this can vary.[7] If significant weight loss or other signs of toxicity are observed, consider reducing the dose or the frequency of administration.[5] A dose-finding study may be necessary to establish the maximum tolerated dose (MTD) in your specific model. |
| Off-target Effects | While Afatinib is a targeted therapy, off-target effects can occur. Monitor animals closely for common side effects like diarrhea and skin lesions. Provide supportive care as needed. |
Problem 3: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can lead to variable results. |
| Drug Solubility and Stability | Ensure Afatinib is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in culture medium to the final concentration. Prepare fresh drug dilutions for each experiment. |
| Assay Incubation Time | The optimal incubation time for Afatinib can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most appropriate endpoint for your assay. |
Quantitative Data
Table 1: In Vitro Efficacy of Afatinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Afatinib IC50 (nM) | Reference |
| HCC827 | exon 19 deletion | 0.7 | |
| H1975 | L858R + T790M | ~50-100 | [8] |
| PC-9 | exon 19 deletion | Sensitive (IC50 not specified) | [9] |
| A549 | EGFR wild-type | Resistant (IC50 > 10,000) |
Table 2: In Vivo Efficacy of Afatinib in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| H2170 (HER2-amplified NSCLC) | Afatinib (20 mg/kg, p.o., 6 days/week) | Significant inhibition compared to vehicle | [10] |
| H1781 (HER2-mutant NSCLC) | Afatinib (20 mg/kg, p.o., 6 days/week) | Significant inhibition compared to vehicle | [10] |
| HNE-1 (Nasopharyngeal Carcinoma) | Afatinib (12.5 mg/kg) + Gemcitabine | Significant inhibition of tumor growth | [7] |
| PC-9-GR (Gefitinib-resistant) | Afatinib + IR | Enhanced tumor growth inhibition | [11] |
Table 3: Preclinical Combination Efficacy of Afatinib with Cetuximab
| Model | Treatment | Outcome | Reference |
| Erlotinib-resistant tumors (L858R/T790M) | Afatinib + Cetuximab | Near complete tumor regression | [6] |
| TKI-naïve mouse models | Afatinib + Cetuximab | Doubled time to progression vs. Afatinib alone | [12] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from a standard MTT assay procedure.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 16 hours at 37°C with 5% CO₂.
-
Treatment: Treat cells with various concentrations of this compound (and/or combination agents) and incubate for 72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Replace the culture medium with 100 µL of MTT solution (0.5 mg/mL in culture medium) and incubate at 37°C for 3 hours.
-
Solubilization: Remove the MTT solution and add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate IC50 values by comparing the absorbance of treated wells to the untreated control using appropriate software (e.g., GraphPad Prism).
Western Blotting for EGFR Signaling
This protocol is a general guideline for analyzing EGFR pathway activation.[14][15]
-
Cell Lysis: Treat cells with this compound for the desired time, then stimulate with EGF (e.g., 10 nM for 30 minutes) before harvesting. Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Resolve equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities using software like ImageJ.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for establishing and treating xenograft models.[7][10]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in sterile PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 12.5-20 mg/kg) or vehicle control orally via gavage according to the planned schedule (e.g., daily or 6 days a week).[7][10]
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Visualizations
Caption: EGFR signaling pathways and the mechanism of action of this compound.
Caption: Experimental workflow for an in vivo xenograft study with this compound.
Caption: Troubleshooting logic for suboptimal in vivo efficacy of this compound.
References
- 1. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Mechanisms of acquired resistance to afatinib clarified with liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experience With Afatinib in Patients With Non-Small Cell Lung Cancer Progressing After Clinical Benefit From Gefitinib and Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Inhibition of EGFR with Afatinib and Cetuximab in Kinase Inhibitor-Resistant EGFR-Mutant Lung Cancer With and Without T790M Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 2.8. Cell viability assay [bio-protocol.org]
- 14. Western blotting [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Detection of (R)-Afatinib and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of (R)-Afatinib and its metabolites in biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Peak | Inefficient protein precipitation. | Ensure the correct ratio of acetonitrile to plasma is used for protein precipitation. Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal. |
| Issues with the LC system (e.g., pump malfunction, leaks, injector problems). | Check for air bubbles in the solvent lines and prime the system. Perform a leak test. Ensure the autosampler needle is correctly positioned in the sample vial.[1] | |
| Incorrect mass transition settings on the mass spectrometer. | Verify that the precursor and product ion m/z values for this compound and the internal standard are correctly entered in the acquisition method. For this compound, a common transition is m/z 486.2 → 371.4.[2] | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Use a guard column to protect the analytical column. If the column is contaminated, try washing it with a strong solvent. If performance does not improve, replace the column. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is appropriate for this compound, which is an aniline-quinazoline derivative.[3] A mobile phase containing a small amount of ammonia or formic acid can improve peak shape. | |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Matrix effects from the biological sample. | Optimize the sample preparation method. Consider solid-phase extraction (SPE) for cleaner samples, although protein precipitation is often sufficient.[2] | |
| Contaminated mass spectrometer source. | Clean the ion source components according to the manufacturer's instructions. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition. | Ensure mobile phase components are accurately measured and well-mixed. Degas the mobile phase before use. | |
| Air bubbles in the pump. | Prime the pumps to remove any air bubbles.[1] | |
| Sample Carryover | Adsorption of this compound to surfaces in the LC system. | Optimize the autosampler wash procedure by using a strong wash solvent. |
| High concentration samples analyzed before low concentration samples. | Inject a blank sample after high concentration standards or samples to check for carryover.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound I should be looking for?
A1: this compound undergoes minimal metabolism. The parent drug is the primary compound excreted, mainly in the feces. The major circulating species in plasma are covalent adducts to proteins, which are not typically measured as metabolites in standard bioanalytical assays.[5][6][7] Therefore, the focus of most quantitative methods is on the parent drug, this compound.
Q2: What is a suitable internal standard for the analysis of this compound?
A2: A stable isotope-labeled version of the drug, such as Afatinib-d6, is an ideal internal standard for LC-MS/MS analysis as it co-elutes and has similar ionization properties to the analyte, correcting for matrix effects and variability in sample processing.[2]
Q3: What are the key considerations for sample preparation of plasma samples for this compound analysis?
A3: A simple protein precipitation with acetonitrile is a commonly used and effective method for preparing plasma samples for this compound analysis.[2][8] It is important to ensure complete precipitation and separation of proteins to minimize matrix effects and protect the analytical column.
Q4: What is the expected linear range for a validated LC-MS/MS method for this compound in human plasma?
A4: Published methods have demonstrated linearity over various ranges. For example, one sensitive method showed a linear range of 0.100 to 25.0 ng/mL, while another reported a range of 10.93 to 277.25 ng/mL, suitable for therapeutic drug monitoring.[2][8]
Q5: How does food intake affect the concentration of this compound in plasma?
A5: Food intake can reduce the total exposure to this compound. Therefore, it is recommended that the drug be taken on an empty stomach to maximize plasma concentrations.[6][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the determination of this compound in human plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| Chromatographic Column | C18 | Not Specified |
| Mobile Phase A | Water with 0.1% ammonia | Acetonitrile, methanol, and 25 mmol/L ammonium phosphate (25:25:50, V/V/V) (1D) |
| Mobile Phase B | Acetonitrile and water (95:5, V/V) with 0.2% ammonia | Acetonitrile and 10 mmol/L ammonium phosphate (25:75, V/V) (2D) |
| Ionization Mode | Positive Ionization | Not Specified |
| Mass Transition (m/z) | 486.2 → 371.4 | Not Specified |
| Source:[2][8] |
Table 2: Method Validation Data
| Parameter | Method 1 | Method 2 |
| Calibration Curve Range (ng/mL) | 0.100 - 25.0 | 10.93 - 277.25 |
| Correlation Coefficient (r²) | > 0.99 | 0.999 |
| Intra-day Precision (%RSD) | ≤ 10.0% | < 3.41% |
| Inter-day Precision (%RSD) | ≤ 10.0% | < 3.41% |
| Accuracy (%) | 92.3 - 103.3% | Within ±2.30% |
| Recovery (%) | Not Specified | 98.56 - 100.02% |
| Source:[2][8] |
Experimental Protocols
Detailed Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is a synthesized example based on published methodologies.[2][8]
1. Materials and Reagents
-
This compound reference standard
-
Afatinib-d6 (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonia solution
-
Human plasma (with anticoagulant, e.g., EDTA)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and Afatinib-d6 in a suitable solvent like methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare working solutions by diluting the stock solutions. Spike blank human plasma with these working solutions to create calibration standards and QCs at various concentrations.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water with 0.1% ammonia
-
B: Acetonitrile/Water (95:5, v/v) with 0.1% ammonia
-
-
Gradient: Develop a suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
This compound: m/z 486.2 → 371.4
-
Afatinib-d6: m/z 492.2 → 371.3
-
4. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: this compound mechanism of action on the ErbB signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Determination of Afatinib in Human Plasma by 2-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Analysis of (S)-Afatinib and its (R)-enantiomer in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the stereospecific activity of Afatinib, a potent irreversible inhibitor of the ErbB family of receptors.
This guide provides a detailed comparison of the commercially available and biologically active (S)-enantiomer of Afatinib against its synthetically distinct (R)-enantiomer. The document summarizes key quantitative data, outlines detailed experimental methodologies, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of Afatinib's stereospecific bioactivity.
Introduction to Afatinib and Stereoisomerism
Afatinib is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly blocks signaling from the ErbB family of receptors, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] It is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[2]
Afatinib possesses a chiral center, leading to the existence of two enantiomers: (S)-Afatinib and (R)-Afatinib. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs. This seemingly subtle difference can have profound implications for their pharmacological activity, as biological systems, such as enzymes and receptors, are often highly stereoselective. In drug development, it is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to off-target effects.
For Afatinib, the clinically approved and biologically active form is the (S)-enantiomer. Extensive research has characterized its potent anti-cancer properties. Conversely, there is a notable absence of published data on the biological activity of the (R)-enantiomer, often referred to as the cis-isomer in some contexts. This lack of information strongly suggests that the (R)-enantiomer is pharmacologically inactive or significantly less active than the (S)-enantiomer and is likely considered an impurity in the synthesis of the active pharmaceutical ingredient.
Data Presentation: (S)-Afatinib Efficacy
The following tables summarize the quantitative data for (S)-Afatinib's inhibitory activity against various EGFR mutations and its effect on the proliferation of different cancer cell lines. Due to the lack of available data for the (R)-enantiomer, a direct comparison is not possible.
Table 1: Kinase Inhibition by (S)-Afatinib
| Target Kinase | IC₅₀ (nM) |
| EGFR (Wild-Type) | 0.5 |
| EGFR (L858R) | 0.4 |
| EGFR (Exon 19 deletion) | 0.5 |
| EGFR (T790M) | 10 |
| HER2 | 14 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from various preclinical studies.
Table 2: Inhibition of Cell Proliferation by (S)-Afatinib
| Cell Line | Cancer Type | EGFR Mutation Status | GI₅₀ (nM) |
| HCC827 | NSCLC | Exon 19 deletion | 1.1 |
| NCI-H1975 | NSCLC | L858R, T790M | 98 |
| A431 | Epidermoid Carcinoma | Wild-Type (amplified) | 7.3 |
| SK-BR-3 | Breast Cancer | HER2 amplified | 12 |
GI₅₀ values represent the concentration of the drug that causes 50% inhibition of cell growth.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for assessing the efficacy of kinase inhibitors like Afatinib.
Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase. A common method is a radiometric assay using ³³P-ATP.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase (e.g., EGFR), a suitable substrate (e.g., a synthetic peptide), and the test compound ((S)-Afatinib or this compound) at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution, typically containing a high concentration of EDTA to chelate Mg²⁺ ions required for kinase activity.
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³³P]ATP, leaving only the radiolabeled phosphorylated substrate bound to the membrane.
-
Quantification: Measure the radioactivity of the membrane using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in a culture by measuring their metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound ((S)-Afatinib or this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours. Metabolically active cells will reduce the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI₅₀ value.[3][4][5][6]
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NSCLC cell lines) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound ((S)-Afatinib) or a vehicle control orally or via another appropriate route, at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitoring: Monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to evaluate the in vivo efficacy of the compound.
Mandatory Visualization
EGFR Signaling Pathway
Afatinib exerts its therapeutic effect by inhibiting the signaling cascade downstream of the ErbB family of receptors. The following diagram illustrates the EGFR signaling pathway, a primary target of Afatinib.
Caption: EGFR signaling pathway and the inhibitory action of (S)-Afatinib.
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines the key steps in a typical radiometric kinase inhibition assay.
Caption: Workflow for a radiometric kinase inhibition assay.
Experimental Workflow: Cell Proliferation (MTS) Assay
The following diagram illustrates the workflow for an MTS-based cell proliferation assay.
Caption: Workflow for an MTS cell proliferation assay.
Conclusion
The available scientific literature robustly supports the potent and specific inhibitory activity of (S)-Afatinib against the ErbB family of receptors, translating to effective anti-proliferative effects in cancer cells harboring relevant genetic alterations. The provided data and experimental protocols serve as a valuable resource for researchers in the field of oncology drug discovery and development.
The stark absence of biological data for the (R)-enantiomer of Afatinib strongly implies its pharmacological insignificance. This underscores the critical importance of stereochemistry in drug design and the necessity of synthesizing and evaluating enantiomerically pure compounds to ensure optimal efficacy and safety. Future research, should it be undertaken, would be required to definitively characterize the biological profile of this compound. However, based on the current body of evidence, (S)-Afatinib is the sole enantiomer of therapeutic relevance.
References
Head-to-head comparison of Afatinib and Gefitinib in EGFR-mutant cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), Afatinib and Gefitinib. The focus is on their preclinical performance in well-established EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, offering insights into their differential mechanisms and efficacy at a cellular level.
Executive Summary
Afatinib, a second-generation EGFR-TKI, demonstrates broader and more potent activity against common EGFR mutations compared to the first-generation TKI, Gefitinib. As an irreversible inhibitor of the ErbB family of receptors, Afatinib often exhibits lower IC50 values in cell lines harboring activating EGFR mutations, such as exon 19 deletions and the L858R substitution. This increased potency extends to some Gefitinib-resistant models, although its efficacy against the T790M resistance mutation is limited at clinically achievable concentrations. The following sections provide detailed experimental data and protocols to support these observations.
Data Presentation: Comparative Efficacy
The in vitro potency of Afatinib and Gefitinib is most commonly assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The data below, compiled from multiple studies, illustrates the differential sensitivity of EGFR-mutant NSCLC cell lines to these two inhibitors.
Table 1: IC50 Values of Afatinib and Gefitinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Afatinib IC50 (nM) | Gefitinib IC50 (nM) |
| HCC827 | Exon 19 deletion (del E746-A750) | ~0.7 | ~5-10 |
| PC-9 | Exon 19 deletion (del E746-A750) | ~0.8 | ~7-15 |
| H3255 | Exon 21 (L858R) | ~0.3 | ~12 |
| NCI-H1975 | Exon 21 (L858R) + T790M | ~100-200 | >10,000 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is synthesized from multiple sources for comparative purposes.
Mechanism of Action and Signaling Pathway Inhibition
Gefitinib is a reversible inhibitor of EGFR, while Afatinib irreversibly binds to EGFR, HER2, and HER4, providing a more sustained and broader inhibition of the ErbB family signaling. This fundamental difference in their binding mechanism contributes to their varied efficacy profiles.
EGFR Signaling Pathway and TKI Inhibition
Validating (R)-Afatinib's Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
This guide provides a comprehensive comparison of (R)-Afatinib's performance against other therapeutic alternatives in patient-derived xenograft (PDX) models. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Efficacy of this compound in PDX Models
This compound, an irreversible ErbB family blocker, has demonstrated significant antitumor activity in various PDX models, particularly those with specific molecular characteristics such as EGFR amplification or mutation. The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of Afatinib with other EGFR inhibitors.
| Treatment Group | PDX Model (Cancer Type) | Dosing Schedule | Tumor Growth Inhibition (TGI) / Response | Citation |
| Afatinib | LG703 (NSCLC, EGFR L858R, acquired erlotinib resistance) | 20 mg/kg, qd, po | Complete Response (CR) during 21-day treatment | [1] |
| Erlotinib | LG703 (NSCLC, EGFR L858R, acquired erlotinib resistance) | 50 mg/kg, qd, po | Temporary growth delay | [1] |
| Cetuximab | LG703 (NSCLC, EGFR L858R, acquired erlotinib resistance) | 10 mg/kg, twice weekly, iv | Complete Response (CR) | [1] |
| Afatinib + Cetuximab | LG703 (NSCLC, EGFR L858R, acquired erlotinib resistance) | Afatinib: 20 mg/kg, qd, po; Cetuximab: 10 mg/kg, twice weekly, iv | Complete Response (CR) | [1] |
| Afatinib | Gastric Cancer (EGFR-amplified, Case 141) | 15 mg/kg/day, oral gavage | Significant tumor growth inhibition (p < 0.001) | [2] |
| Afatinib | Gastric Cancer (EGFR-overexpressed, Case 078) | 15 mg/kg/day, oral gavage | Significant tumor growth inhibition (p < 0.001) | [2] |
| Afatinib | Gastric Cancer (HER2-amplified, Case 176) | 15 mg/kg/day, oral gavage | Significant tumor growth inhibition (p < 0.001) | [2] |
| Afatinib | Esophageal Squamous Cell Carcinoma (ESCC) | 15 mg/kg/day | Decreased Tumor Growth Inhibition (TGI) in resistant model (PDX03-R) vs. sensitive model (PDX03-P) | |
| Pyrotinib | HER2-mutant Lung Adenocarcinoma | 80 mg/kg | Superior anti-cancer effect compared to Afatinib (p = 0.0471) | [3] |
| Afatinib | HER2-mutant Lung Adenocarcinoma | 15 mg/kg | Less effective than Pyrotinib (80mg/kg) | [3] |
| T-DM1 | HER2-mutant Lung Adenocarcinoma | 10 mg/kg | Less effective than Pyrotinib (80mg/kg) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound in PDX models.
Establishment and Maintenance of Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically during surgical resection.[4]
-
Implantation:
-
Tumor Growth and Passaging:
In Vivo Drug Efficacy Studies
-
Cohort Formation: Once tumors in the PDX models reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[6]
-
Drug Administration:
-
This compound: Typically administered orally (per os, p.o.) via gavage at doses ranging from 15-25 mg/kg, once daily (q.d.).
-
Vehicle Control: The control group receives the vehicle solution used to dissolve the drug.
-
Other EGFR Inhibitors: Dosing for other inhibitors such as erlotinib, gefitinib, and cetuximab are administered according to established protocols.
-
-
Tumor Volume Measurement:
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised.
-
A portion of the tumor is fixed in formalin for immunohistochemistry (IHC), and another portion is snap-frozen for western blot analysis.
-
Western Blot Analysis
-
Protein Extraction: Tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.
-
Staining:
-
The sections are incubated with primary antibodies against markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-EGFR).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then applied.
-
-
Visualization: The staining is visualized using a chromogen substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.
-
Imaging and Analysis: The stained slides are imaged using a microscope, and the intensity and localization of the staining are analyzed.
Visualizations
Signaling Pathway
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
(R)-Afatinib: A Comparative Guide to its Efficacy Across Diverse EGFR Mutation Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of (R)-Afatinib's effect on different Epidermal Growth Factor Receptor (EGFR) mutation types. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by offering an objective comparison of Afatinib's performance with other EGFR inhibitors, supported by experimental data.
Introduction to this compound
This compound, commercially known as Gilotrif®, is a second-generation, irreversible ErbB family blocker. It covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to an irreversible inhibition of their signaling pathways. This mechanism of action distinguishes it from first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, which are reversible inhibitors.
Comparative Efficacy of this compound Across EGFR Mutations
The efficacy of Afatinib varies significantly across different EGFR mutation types. This section provides a detailed comparison of its activity against common activating mutations, resistance mutations, and uncommon mutations.
Common Activating Mutations (Exon 19 Deletions and L858R)
Afatinib has demonstrated high potency against the most common EGFR activating mutations, namely exon 19 deletions and the L858R substitution in exon 21. Preclinical studies have consistently shown low nanomolar IC50 values for Afatinib in cell lines harboring these mutations, often superior to first-generation EGFR TKIs.
Table 1: In Vitro IC50 Values of EGFR TKIs Against Common Activating Mutations
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 0.8 | - | 7 | - |
| H3255 | L858R | 0.3 | - | 12 | - |
Data compiled from multiple sources.
T790M Resistance Mutation
The T790M mutation in exon 20 is the most common mechanism of acquired resistance to first-generation EGFR TKIs. While Afatinib shows some activity against T790M, its potency is significantly reduced compared to its effect on activating mutations. Third-generation inhibitors like osimertinib are specifically designed to target T790M-mutant NSCLC and demonstrate superior efficacy in this setting.
Table 2: In Vitro IC50 Values of EGFR TKIs Against the T790M Resistance Mutation
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9ER | Exon 19 del + T790M | 165 | >10,000 | >10,000 | 13 |
| H1975 | L858R + T790M | 57 | >10,000 | >10,000 | 5 |
Data compiled from multiple sources.[1]
Uncommon EGFR Mutations
Uncommon EGFR mutations account for approximately 10-20% of all EGFR mutations. Afatinib was the first EGFR TKI to demonstrate broad efficacy against a range of these mutations.[2] Pooled analyses from the LUX-Lung clinical trial program have provided valuable insights into its clinical activity in patients with uncommon mutations.
Table 3: Clinical Activity of this compound in Patients with Uncommon EGFR Mutations (LUX-Lung Pooled Analysis)
| Uncommon Mutation | Objective Response Rate (ORR) |
| G719X | 78% |
| L861Q | 56% |
| S768I | 100% |
Data from pooled analyses of LUX-Lung trials.[2]
In preclinical studies, Afatinib has shown a lower IC50 for certain uncommon mutations compared to first-generation inhibitors.[3] However, its efficacy against exon 20 insertion mutations is limited.[3]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cell viability assays and clinical trials.
In Vitro Cell Viability Assays (MTT/MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug, which represents the concentration required to inhibit 50% of cell growth.
Methodology:
-
Cell Culture: EGFR-mutant cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the EGFR TKI (e.g., Afatinib) for a specified period (typically 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.[4] A solubilizing agent is then added to dissolve the formazan crystals.
-
MTS Assay: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added along with an electron coupling reagent. The conversion of MTS to a soluble formazan product is measured.
-
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The results are normalized to untreated control cells, and the IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Visualizing Molecular Interactions and Experimental Processes
EGFR Signaling Pathway and Afatinib's Mechanism of Action
Caption: EGFR signaling and Afatinib's inhibitory action.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for assessing TKI efficacy in vitro.
Conclusion
This compound is a potent inhibitor of common EGFR activating mutations and a range of uncommon mutations, offering a valuable therapeutic option for patients with these specific molecular profiles. Its irreversible binding mechanism provides a distinct advantage over first-generation EGFR TKIs in certain contexts. However, for tumors harboring the T790M resistance mutation, third-generation inhibitors like osimertinib are the standard of care. The choice of an appropriate EGFR TKI should be guided by the specific EGFR mutation status of the tumor, highlighting the critical importance of comprehensive molecular profiling in personalized cancer therapy.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
A Comparative Analysis of Resistance Mechanisms to Afatinib and Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance mechanisms observed in response to two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Afatinib (a second-generation inhibitor) and Osimertinib (a third-generation inhibitor), used in the treatment of non-small cell lung cancer (NSCLC). This analysis is supported by experimental data to aid in the understanding of treatment failure and to guide the development of next-generation therapies.
Data Presentation: A Comparative Overview of Resistance Mechanisms
The emergence of resistance to EGFR TKIs is a significant clinical challenge. The mechanisms of resistance to Afatinib and Osimertinib, while overlapping in some aspects, exhibit distinct patterns. The following tables summarize the prevalence of key resistance mechanisms based on published studies.
Table 1: Frequency of Acquired Resistance Mechanisms to Afatinib in EGFR-Mutant NSCLC
| Resistance Mechanism | Frequency (%) | Patient Population |
| On-Target Mutations | ||
| EGFR T790M | 47.6% | Patients with acquired resistance to Afatinib[1] |
| Off-Target Mechanisms | ||
| MET Amplification | 11% | Patients with uncommon EGFR mutations (G719X, L861Q, S768I) treated with Afatinib[2] |
| FGFR1 Amplification | 11% | Patients with uncommon EGFR mutations (G719X, L861Q, S768I) treated with Afatinib[2] |
| PIK3CA Mutation | 7% | Patients with uncommon EGFR mutations (G719X, L861Q, S768I) treated with Afatinib[2] |
| CDK4 Amplification | 7% | Patients with uncommon EGFR mutations (G719X, L861Q, S768I) treated with Afatinib[2] |
| HER2 Amplification | 1% | Patients with acquired resistance to EGFR TKIs (pooled data) |
| BRAF Mutation | 1% | Patients with acquired resistance to EGFR TKIs (pooled data) |
| Histologic Transformation (e.g., to Small Cell Lung Cancer) | ~5% | Patients with acquired resistance to EGFR TKIs (pooled data) |
Table 2: Frequency of Acquired Resistance Mechanisms to First-Line Osimertinib in EGFR-Mutant NSCLC
| Resistance Mechanism | Frequency (%) | Patient Population |
| On-Target Mutations | ||
| EGFR C797S | 7% | Patients from the FLAURA trial who progressed on first-line Osimertinib[3] |
| Other EGFR Mutations (L718Q, G724S, etc.) | <5% | Patients with acquired resistance to Osimertinib |
| Off-Target Mechanisms | ||
| MET Amplification | 15% | Patients from the FLAURA trial who progressed on first-line Osimertinib[3] |
| HER2 Amplification | 2% | Patients with acquired resistance to first-line Osimertinib[4] |
| KRAS/NRAS Mutations | 1-3% | Patients with acquired resistance to Osimertinib |
| BRAF V600E Mutation | 3% | Patients from the FLAURA trial who progressed on first-line Osimertinib |
| PIK3CA Mutations | <5% | Patients with acquired resistance to Osimertinib |
| Cell Cycle Gene Alterations (CDK4/6, CCNE1) | ~5% | Patients with acquired resistance to Osimertinib |
| Histologic Transformation (e.g., to Small Cell Lung Cancer) | 2-15% | Patients with acquired resistance to Osimertinib[4] |
Experimental Protocols: Methodologies for Resistance Mechanism Identification
This section details the key experimental protocols used to identify and characterize the resistance mechanisms discussed above.
Generation of Drug-Resistant Cell Lines
Objective: To establish in vitro models of Afatinib and Osimertinib resistance.
Methodology: Stepwise Dose Escalation
-
Cell Culture Initiation: Begin with a parental EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827).
-
Initial Drug Exposure: Treat the cells with a low concentration of Afatinib or Osimertinib (approximately the IC20, or 20% inhibitory concentration).
-
Dose Escalation: Once the cells resume proliferation, gradually increase the drug concentration in a stepwise manner. This process can take several months.[5]
-
Maintenance of Resistant Clones: Once cells are able to proliferate in a high concentration of the drug (e.g., 1-2 µM), maintain the resistant cell line in a medium containing this concentration of the TKI to ensure the stability of the resistant phenotype.[5]
Detection of On-Target EGFR Mutations
a) Amplification Refractory Mutation System (ARMS)-PCR for EGFR T790M
Objective: To specifically detect the T790M mutation in tumor DNA.
Methodology:
-
DNA Extraction: Isolate genomic DNA from tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
Primer Design: Design allele-specific forward primers that have a 3' terminus complementary to the mutated sequence (T790M) and a common reverse primer. A second forward primer specific to the wild-type sequence is also used as a control.
-
PCR Amplification: Perform real-time PCR using a TaqMan probe-based system. The PCR cycling conditions are typically:
-
Initial denaturation at 95°C for 5 minutes.
-
40 cycles of:
-
Denaturation at 95°C for 15 seconds.
-
Annealing and extension at 60°C for 1 minute.
-
-
-
Data Analysis: The presence of an amplification signal using the T790M-specific primer indicates the presence of the mutation.
b) Droplet Digital PCR (ddPCR) for EGFR C797S
Objective: To achieve highly sensitive detection and quantification of the C797S mutation.
Methodology:
-
DNA Extraction: Isolate cfDNA from plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid Kit).[7]
-
Primer and Probe Design: Use commercially available or custom-designed primer and probe sets for the C797S mutation. The assay typically includes a probe for the mutant allele (e.g., labeled with FAM) and a probe for the wild-type allele (e.g., labeled with HEX).
-
C797S Forward Primer Example: 5'-CTCCAGGAAGCCTACGTGA-3'
-
C797S Reverse Primer Example: 5'-GACATAGTCCAGGAGGCAGC-3'
-
C797S Mutant Probe (FAM): 5'-CAGCTCATCATGCAGCTC-3'
-
C797S Wild-Type Probe (HEX): 5'-CAGCTCATCACGCAGCT-3'[8]
-
-
Droplet Generation: Partition the PCR reaction mix, including the DNA sample, primers, and probes, into thousands of nanoliter-sized droplets.
-
PCR Amplification: Perform PCR amplification in a thermal cycler. A typical protocol is:
-
Enzyme activation at 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation at 94°C for 30 seconds.
-
Annealing/extension at 58°C for 60 seconds.
-
-
Enzyme deactivation at 98°C for 10 minutes.[9]
-
-
Droplet Reading and Analysis: Read the fluorescence of each droplet in a droplet reader. The number of positive droplets for the mutant and wild-type alleles is used to calculate the fractional abundance of the C797S mutation.
Detection of MET Amplification by Fluorescence In Situ Hybridization (FISH)
Objective: To visualize and quantify the amplification of the MET gene in tumor cells.
Methodology:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick).
-
Deparaffinization and Pretreatment: Deparaffinize the slides in xylene and rehydrate through a series of ethanol washes. Perform heat-induced epitope retrieval and enzymatic digestion (e.g., with pepsin) to expose the nuclear DNA.[10]
-
Probe Hybridization: Apply a dual-color FISH probe set consisting of a probe for the MET gene locus (e.g., labeled in red) and a probe for the centromere of chromosome 7 (CEP7) as a control (e.g., labeled in green). Denature the probes and the target DNA on the slide and allow hybridization to occur overnight in a humidified chamber.[10]
-
Post-Hybridization Washes and Counterstaining: Wash the slides to remove unbound probes and counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Visualize the slides using a fluorescence microscope. Count the number of MET and CEP7 signals in at least 50-100 non-overlapping tumor cell nuclei. MET amplification is determined based on the MET/CEP7 ratio (e.g., a ratio ≥ 2.0 is often considered positive) or the average MET gene copy number per cell.[11]
Analysis of Bypass Signaling Pathways by Western Blotting
Objective: To assess the activation of key downstream signaling proteins like AKT and ERK.
Methodology:
-
Protein Extraction: Lyse cultured cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated (activated) forms of the target proteins (e.g., rabbit anti-phospho-AKT Ser473, rabbit anti-phospho-ERK1/2 Thr202/Tyr204) and for the total forms of these proteins as loading controls. This is typically done overnight at 4°C.[12][13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased levels of phosphorylated proteins relative to the total protein levels indicate pathway activation.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for studying drug resistance.
Caption: Simplified EGFR signaling pathway and points of inhibition by Afatinib and Osimertinib.
Caption: The MET signaling pathway, a common bypass mechanism in TKI resistance.
Caption: A typical experimental workflow for studying acquired resistance to EGFR TKIs.
Caption: Logical relationship comparing key resistance mechanisms between Afatinib and Osimertinib.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. youtube.com [youtube.com]
- 3. Candidate mechanisms of acquired resistance to first-line osimertinib in EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment and Characterization of Three Afatinib-resistant Lung Adenocarcinoma PC-9 Cell Lines Developed with Increasing Doses of Afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective gene amplification to detect the T790M mutation in plasma from patients with advanced non-small cell lung cancer (NSCLC) who have developed epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of EGFR mutations in NSCLC with highly sensitive droplet digital PCR assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. MET amplification assessed using optimized FISH reporting criteria predicts early distant metastasis in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot analysis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Validating the Synergistic Effects of Afatinib with Other Targeted Therapies: A Comparison Guide
A Note on Chirality: The user requested information on "(R)-Afatinib." It is important to clarify that the pharmacologically active component of the drug Afatinib is the (S)-enantiomer. Preclinical and clinical studies are conducted with Afatinib, which refers to this active form. This guide will, therefore, focus on the synergistic effects of Afatinib.
This guide provides a comparative analysis of preclinical and clinical data on the synergistic effects of Afatinib when combined with other targeted therapies. It is intended for researchers, scientists, and drug development professionals interested in overcoming drug resistance and enhancing therapeutic efficacy in cancer treatment.
Data Presentation: In Vitro and In Vivo Synergistic Effects
The following tables summarize quantitative data from key studies investigating Afatinib in combination with other targeted agents across various cancer types. Synergy is often determined by a Combination Index (CI) value of less than 1.
Table 1: Synergistic Effects of Afatinib in Combination with MET Inhibitors
| Cancer Type | Cell Line(s) | Combination Agent | Key Findings | Reference(s) |
| NSCLC (T790M+) | H1975 | Su11274 (c-MET TKI) | Synergistic cell growth inhibition and apoptosis induction (CI < 1).[1][2] | [1][2] |
| NSCLC (EGFR Exon19del, c-Met amplified) | HCC827GR | EMD1214063 (c-MET TKI) | Significant synergistic effect on growth inhibition.[3] | [3] |
| Gastric Cancer (HER2-amplified, Afatinib-resistant) | N87-AR | Cabozantinib (MET/AXL inhibitor) | Combination suppressed cell growth in vitro and in vivo.[4] | [4] |
| NSCLC (Gefitinib-resistant) | HCC827-GR | HAD-B1 (Herbal formula with MET inhibition) | Marked inhibition of cell proliferation and induction of apoptosis compared to monotherapy.[5] | [5] |
| Gastric Cancer | Hs746T (MET amplified) | MET-directed antibody/inhibitor | MET amplification identified as a resistance factor, suggesting combination benefit.[6] | [6] |
Table 2: Synergistic Effects of Afatinib in Combination with Other Targeted Therapies
| Target Pathway | Combination Agent | Cancer Type | Cell Line(s) / Model | Key Findings | Reference(s) |
| EGFR | Cetuximab (EGFR mAb) | NSCLC (L858R/T790M) | Xenograft models | Synergistic activity observed in preclinical models.[7] Clinical trials showed mixed results.[8][9] | [7][8][9] |
| Src Family Kinase | Dasatinib (Src inhibitor) | Breast Cancer (HER2+) | MDA-MB-453 | Synergistic growth inhibition, implicating Src in resistance.[10] | [10] |
| Src Family Kinase | Dasatinib (Src inhibitor) | NSCLC (Gefitinib-resistant) | 7 NSCLC cell lines | High efficacy against gefitinib-resistant cells, potential biomarkers identified (Src, Stat3, MAPK).[11] | [11] |
| PI3K/Akt/mTOR | PI-103 (dual PI3K/mTOR inhibitor) | NSCLC | NSCLC cell lines | Demonstrated synergistic inhibitory activity.[7] | [7] |
| PI3K/Akt/mTOR | Rapamycin (mTOR inhibitor) | NSCLC (EGFR/HER2 mutant) | Transgenic and xenograft models | Synergistically inhibited lung cancer growth.[7] | [7] |
| IGF-1R | NVP-AEW541 (IGF-1R TKI) | Pancreatic Cancer | Pancreatic cancer cell lines | Induced synergistic growth inhibition.[7] | [7] |
| MEK | Selumetinib, Trametinib | KRAS-mutant CRC & NSCLC | KRAS-mutant cell lines | Synergistically inhibited cell proliferation.[7] | [7] |
| AMPK Activation | Metformin | NSCLC (EGFR mutant) | A549, H1975, HCC827 | Synergistic cytotoxic effects and increased apoptosis.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the synergistic studies.
In Vitro Cell Viability and Synergy Assessment
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and assess for synergy using the Combination Index (CI).
-
Cell Culture: Culture human cancer cell lines (e.g., H1975, HCC827, N87) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of Afatinib and the combination agent in DMSO. Create a series of dilutions for each drug.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with either single agents at various concentrations or combinations of both drugs at a constant ratio. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a specified period, typically 72 hours.
-
Viability Assay: Assess cell viability using an MTS or MTT assay. Add the reagent to each well, incubate as per the manufacturer's instructions, and measure absorbance using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 value for each single agent using dose-response curve fitting (e.g., non-linear regression).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess changes in protein expression and phosphorylation in key signaling pathways.
-
Cell Treatment and Lysis: Plate cells and treat with Afatinib, the combination agent, or both for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-MET, p-AKT, p-ERK, and their total forms) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[1][2]
In Vivo Xenograft Tumor Growth Study
This protocol evaluates the in vivo efficacy of combination therapies in animal models.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., Vehicle, Afatinib alone, Combination agent alone, Afatinib + Combination agent).
-
Drug Administration: Administer drugs to the mice via the appropriate route (e.g., oral gavage for Afatinib) and schedule. Monitor the body weight and general health of the mice as indicators of toxicity.[4]
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the different treatment groups to assess for synergistic effects in vivo.[3][4]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to Afatinib combination therapies.
Caption: Afatinib inhibits the EGFR/HER2 pathway, while combination therapies target bypass resistance tracks.
Caption: A generalized workflow for in vitro synergy screening experiments.
Caption: A typical workflow for an in vivo xenograft study to assess combination therapy efficacy.
References
- 1. Synergistic Effect of Afatinib with Su11274 in Non-Small Cell Lung Cancer Cells Resistant to Gefitinib or Erlotinib | PLOS One [journals.plos.org]
- 2. Synergistic Effect of Afatinib with Su11274 in Non-Small Cell Lung Cancer Cells Resistant to Gefitinib or Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acquired resistance mechanisms to afatinib in HER2‐amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of HAD-B1 and Afatinib Against Gefitinib Resistance of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MET as resistance factor for afatinib therapy and motility driver in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adding cetuximab to afatinib provides no benefit in EGFR-mutant NSCLC | MDedge [mdedge.com]
- 10. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of In Vitro Potency: Afatinib and Other Second-Generation EGFR Inhibitors
For researchers and drug development professionals in the oncology space, understanding the nuances of inhibitor potency is critical for advancing targeted therapies. This guide provides an objective comparison of the in vitro potency of Afatinib, a key second-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, with its contemporaries, Dacomitinib and Neratinib. We delve into the supporting experimental data, detail the methodologies for these assays, and visualize the underlying biological and experimental frameworks.
Quantitative Potency Against EGFR Mutations: A Tabular Overview
The in vitro potency of EGFR tyrosine kinase inhibitors (TKIs) is a primary determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of Afatinib, Dacomitinib, and Neratinib against wild-type (WT) EGFR and clinically relevant activating and resistance mutations. This data is synthesized from multiple preclinical studies to provide a comparative snapshot.
| EGFR Mutant | Afatinib (IC50, nM) | Dacomitinib (IC50, nM) | Neratinib (IC50, nM) |
| Wild-Type (WT) | ~10 | ~15 | ~92[1] |
| L858R | ~0.5 | ~2.5 | ~1 |
| Exon 19 Deletion | ~0.5 | ~1.6 | ~1 |
| T790M | ~50 | ~100 | ~92[1] |
| L858R/T790M | ~57[2] | ~120 | ~100 |
| Exon 19 Del/T790M | ~165[2] | ~150 | ~120 |
Note: The IC50 values are approximate and collated from various in vitro studies. Direct comparison should be made with caution as experimental conditions may vary between studies.
From this data, it is evident that while all three second-generation inhibitors demonstrate high potency against the common activating mutations (L858R and Exon 19 Deletion), their activity against the T790M resistance mutation and double mutations varies. Afatinib generally shows potent activity against activating mutations.[2] However, like other second-generation inhibitors, its potency is reduced against the T790M mutation.[2]
Deconstructing the Experimental Protocols
The determination of in vitro potency relies on robust and reproducible experimental methodologies. The two primary types of assays used are biochemical (enzymatic) assays and cell-based assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
-
Objective: To determine the concentration of the inhibitor required to reduce the phosphorylation of a substrate by the EGFR kinase by 50% (IC50).
-
Methodology:
-
Recombinant EGFR kinase (either wild-type or a specific mutant) is incubated with a kinase-specific peptide substrate and ATP.
-
The inhibitor (e.g., Afatinib) is added in a range of concentrations.
-
The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate (³²P or ³³P) into the substrate, or fluorescence-based assays.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assay
This assay evaluates the ability of an inhibitor to suppress the growth and proliferation of cancer cell lines that are dependent on EGFR signaling for their survival.
-
Objective: To determine the concentration of the inhibitor that reduces the proliferation of EGFR-dependent cells by 50% (IC50).
-
Methodology:
-
Cancer cell lines harboring specific EGFR mutations (e.g., PC-9 for exon 19 deletion, or H1975 for L858R/T790M) are seeded in multi-well plates.
-
The cells are treated with the inhibitor across a range of concentrations.
-
After an incubation period (typically 72 hours), cell viability or proliferation is measured. Common methods include MTS or MTT assays, which measure metabolic activity, or CellTiter-Glo, which quantifies ATP as an indicator of viable cells.
-
The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the context of this comparison, the following diagrams illustrate the EGFR signaling pathway and the general workflow of the in vitro experiments.
Caption: The EGFR signaling pathway and the inhibitory action of Afatinib.
Caption: A generalized workflow for determining the in vitro IC50 of EGFR inhibitors.
References
(R)-Afatinib's Efficacy Against Uncommon EGFR Mutations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Afatinib's activity against uncommon epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer (NSCLC). We present preclinical and clinical data comparing Afatinib to other EGFR tyrosine kinase inhibitors (TKIs) and summarize key experimental methodologies.
Preclinical Activity of EGFR TKIs Against Uncommon Mutations
The in vitro inhibitory activity of Afatinib and other EGFR TKIs against cell lines engineered to express major uncommon EGFR mutations (G719X, L861Q, and S768I) is a critical measure of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment, with lower values indicating greater potency.
| EGFR Mutation | Drug | Cell Line | IC50 (nM) |
| G719X | This compound | Ba/F3 | <100[1] |
| Gefitinib | Ba/F3 | 100-800[1] | |
| Erlotinib | Ba/F3 | 100-800[1] | |
| Osimertinib | Ba/F3 | Intermediate[1] | |
| L861Q | This compound | Ba/F3 | <100[1] |
| Gefitinib | Ba/F3 | 100-800[1] | |
| Erlotinib | Ba/F3 | 100-800[1] | |
| Osimertinib | Ba/F3 | Better efficacy than 1st Gen TKIs[1] | |
| S768I | This compound | Ba/F3 | <100[1] |
| Gefitinib | Ba/F3 | 100-800[1] | |
| Erlotinib | Ba/F3 | 100-800[1] | |
| Osimertinib | Ba/F3 | Intermediate[1] |
Clinical Efficacy in NSCLC Patients with Uncommon EGFR Mutations
Clinical trials provide essential data on the real-world performance of these targeted therapies. Key metrics include the Overall Response Rate (ORR), representing the percentage of patients whose tumors shrink, and Progression-Free Survival (PFS), the length of time patients live without their disease worsening.
| Treatment | Uncommon Mutation Subgroup | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| This compound | G719X | 78%[2] | 13.8[3] |
| L861Q | 56%[2] | 8.2[3] | |
| S768I | 100%[2] | 14.7[3] | |
| Non-ex20ins single uncommon mutations | 76.7%[4] | 14.1[4] | |
| Compound mutations (without 19del or L858R) | 60.0%[4] | 10.1[4] | |
| Osimertinib | G719X, L861Q, S768I (pooled) | 45%[2] | 11.0[2] |
| Non-ex20ins single uncommon mutations | 68.8%[4] | 15.1[4] | |
| Compound mutations (without 19del or L858R) | 57.1%[4] | 12.0[4] | |
| Gefitinib/Erlotinib | G719X, L861Q, S768I (pooled) | 25-30%[1] | N/A |
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol outlines a common method for determining the cytotoxic potential of a compound against cancer cell lines.
-
Cell Seeding:
-
Culture human lung cancer cell lines (e.g., Ba/F3) engineered to express specific uncommon EGFR mutations.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the EGFR TKI (e.g., Afatinib) in culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the TKI.
-
Include control wells with untreated cells and wells with a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
EGFR Signaling Pathways
Mutations in EGFR lead to the constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth and survival. The two major pathways are the Ras-Raf-MEK-ERK pathway and the PI3K-Akt-mTOR pathway.
Caption: EGFR downstream signaling pathways.
Experimental Workflow for In Vitro TKI Sensitivity Screening
The following diagram illustrates a typical workflow for assessing the sensitivity of cancer cell lines to TKIs in a laboratory setting.
Caption: In vitro TKI sensitivity screening workflow.
References
A Researcher's Guide to Orthogonal Validation of (R)-Afatinib Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of orthogonal methods to validate the cellular target engagement of (R)-Afatinib, an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.
Afatinib is known to covalently bind to and inhibit the kinase activity of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and ErbB4 (HER4).[1] This guide will delve into three distinct methodologies to confirm this engagement in a cellular context: Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and In-Cell Western Blotting for target phosphorylation.
Comparative Overview of Target Engagement Methods
Each method offers a unique approach to verifying the interaction between Afatinib and its targets. The following table summarizes their key characteristics to aid in selecting the most appropriate technique for your research needs.
| Method | Principle | Throughput | Key Output | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. | Low to High | Thermal shift (Tagg) or Isothermal dose-response (ITDR) | Label-free; applicable to native proteins in cells and tissues; provides direct evidence of physical binding. | Can be technically demanding; requires specific antibodies or mass spectrometry for readout; optimization of heat shock conditions is crucial. |
| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound. | High | IC50 value | High-throughput; provides quantitative affinity data in live cells; highly sensitive. | Requires genetic modification of cells to express the fusion protein; potential for steric hindrance from the tag. |
| In-Cell Western Blotting | Antibody-based detection of changes in target protein phosphorylation levels upon inhibitor treatment. | Medium to High | IC50 value based on phosphorylation inhibition | Measures the functional consequence of target engagement (inhibition of activity); utilizes unmodified cells and proteins. | Indirect measure of binding; dependent on high-quality phospho-specific antibodies; signal can be influenced by downstream pathway effects. |
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to directly assess the physical interaction between a drug and its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
Experimental Protocol: CETSA for EGFR Engagement
This protocol is adapted from methodologies used for other EGFR inhibitors and can be optimized for Afatinib.
-
Cell Culture and Treatment:
-
Culture EGFR-expressing cells (e.g., A431 or NCI-H1975) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, wash the cells with PBS and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling at 4°C for 3 minutes.[2]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured, stable protein) from the precipitated denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble EGFR in the supernatant by Western blotting or ELISA using an EGFR-specific antibody.
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Afatinib indicates target engagement.
-
Isothermal Dose-Response Curve (ITDRF): Treat cells with a range of Afatinib concentrations and heat at a single, optimized temperature (e.g., 55°C).[3] Plot the amount of soluble EGFR against the Afatinib concentration to determine the EC50 of thermal stabilization.
-
Quantitative Data: EGFR Inhibitor CETSA
The following table provides an example of data that can be generated from a CETSA experiment with an EGFR inhibitor.
| Compound | Target | Cell Line | Assay Format | Key Parameter | Value |
| Tandyukisin | EGFR | MDA-MB-468 | ITDRF at 55°C | Thermal Stabilization | Concentration-dependent increase in soluble EGFR[3] |
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol: NanoBRET™ for EGFR Engagement
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for an EGFR-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the diluted Afatinib or vehicle (DMSO) to the cells.
-
Immediately after, add the NanoBRET™ kinase tracer (e.g., Tracer K-10) to all wells.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor (460 nm) and acceptor (610 nm) emission signals.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the corrected BRET ratio against the logarithm of the Afatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data: this compound Target Engagement
The following table presents known IC50 values for Afatinib against its primary targets, which can be corroborated using the NanoBRET™ assay.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | EGFRwt | In vitro kinase assay | 0.5 |
| This compound | HER2 | In vitro kinase assay | 14 |
| This compound | HER4 | In vitro kinase assay | 1 |
| This compound | EGFR L858R | In vitro kinase assay | 0.4 |
| This compound | EGFR L858R/T790M | In vitro kinase assay | 10 |
Data sourced from Selleck Chemicals and other publications.
NanoBRET™ Assay Workflow
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Method 3: In-Cell Western Blotting for Target Phosphorylation
This method provides a functional readout of target engagement by measuring the inhibition of receptor autophosphorylation. It is a higher-throughput alternative to traditional Western blotting.
Experimental Protocol: In-Cell Western for p-EGFR
-
Cell Culture and Treatment:
-
Seed EGFR-expressing cells (e.g., A431) in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce EGFR phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer for 1.5 hours.
-
Incubate the cells with a primary antibody specific for phosphorylated EGFR (p-EGFR) and a normalization antibody (e.g., total EGFR or a housekeeping protein) overnight at 4°C.
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells and allow them to dry.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity for both the p-EGFR and normalization channels.
-
Normalize the p-EGFR signal to the total protein signal.
-
Plot the normalized p-EGFR signal against the Afatinib concentration to determine the IC50 of phosphorylation inhibition.
-
This compound Signaling Pathway
Caption: Afatinib inhibits EGFR/HER2 signaling pathways.
By employing these orthogonal methods, researchers can build a robust body of evidence to confidently validate the cellular target engagement of this compound, ensuring a solid foundation for further preclinical and clinical development.
References
- 1. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance [frontiersin.org]
Safety Operating Guide
Proper Disposal of Afatinib: A Guide for Laboratory Professionals
For the immediate attention of researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe and compliant disposal of Afatinib, a potent tyrosine kinase inhibitor. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Afatinib is classified as a hazardous drug and requires special handling and disposal procedures in accordance with local, state, and federal regulations.[1][2] Improper disposal can pose significant risks to human health and the environment.
Core Disposal Principle: Segregation and Professional Management
The primary and mandated method for disposing of Afatinib, whether in pure form (API), as unused or expired product, or in contaminated labware, is through a licensed chemical or hazardous material disposal company.[3][4] This ensures that the potent pharmacological activity of the compound is neutralized in a controlled and compliant manner, typically via incineration at a permitted facility.[3][5]
Classification of Afatinib Waste
For disposal purposes, Afatinib waste is categorized into two main types, dictating the required containment and disposal pathway:
-
Bulk Chemotherapy Waste: This category includes any quantity of Afatinib that is more than 3% of the original container's weight.[1] Examples include:
-
Unused or expired Afatinib tablets or powder.
-
Partially full vials or containers.
-
Syringes with collectible amounts of the drug.
-
Materials used to clean up a significant spill.[1]
-
-
Trace Chemotherapy Waste: This consists of items that are "RCRA empty," meaning they contain less than 3% of the original drug quantity.[1] This includes:
-
Empty drug vials, ampules, and packaging.
-
Used personal protective equipment (PPE) such as gloves and gowns with minimal contamination.[6]
-
Contaminated lab supplies like pipette tips, tubing, and culture plates.
-
| Waste Type | Description | Disposal Container | Disposal Method |
| Bulk Afatinib Waste | Contains more than 3% of the original drug quantity.[1] | Black RCRA-rated hazardous waste container.[1] | Collection by a licensed hazardous waste disposal service for incineration.[4][5] |
| Trace Afatinib Waste | Contains less than 3% of the original drug quantity ("RCRA empty").[1] | Yellow chemotherapy waste container.[1][2] | Incineration through a regulated medical waste vendor.[2][7] |
| Sharps Waste | Needles, syringes, or other sharps contaminated with trace amounts of Afatinib. | Yellow, puncture-resistant sharps container labeled "Chemo Sharps".[2][8] | Collection by a regulated medical waste vendor for incineration.[2] |
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
At the point of generation, determine if the waste is "bulk" or "trace."
-
Use designated, properly labeled waste containers.[8] Bulk waste goes into black RCRA containers, while trace waste is collected in yellow chemo containers.[1]
-
Contaminated sharps must be placed in a yellow "Chemo Sharps" container.[2]
2. Handling and Personal Protective Equipment (PPE):
-
Always handle Afatinib and its waste within a designated containment area, such as a chemical fume hood or biological safety cabinet.
-
Wear appropriate PPE, including double gloves, a protective gown, and eye protection.[9][10]
-
Wash hands thoroughly after handling.[9]
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wear appropriate PPE, including a respirator if dust is generated.[9]
-
Contain the spill using absorbent materials.
-
Clean the area, and collect all cleanup materials as bulk chemotherapy waste.[1]
4. Storage of Waste:
-
Keep waste containers securely sealed when not in use.[9]
-
Store containers in a designated, secure area away from incompatible materials.[9]
-
Ensure the storage area is clearly marked as a chemical waste accumulation area.[8]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of hazardous waste.[5]
-
Do not attempt to dispose of Afatinib waste in regular trash, biohazard bags (unless designated for chemotherapy waste), or by flushing it down the drain.[3]
Experimental Protocols for Decontamination:
While terminal disposal must be handled by licensed professionals, laboratory surfaces and equipment can be decontaminated.
-
Surface Decontamination: Surfaces and equipment can be decontaminated by scrubbing with alcohol.[11] All cleaning materials must then be disposed of as trace chemotherapy waste.
There are no publicly available, validated protocols for the chemical neutralization of Afatinib for disposal purposes. Attempting to neutralize the compound in the lab is not recommended and may be non-compliant with regulations.
Below is a diagram illustrating the decision-making workflow for the proper disposal of Afatinib waste in a laboratory setting.
Caption: Afatinib Waste Disposal Workflow.
References
- 1. danielshealth.com [danielshealth.com]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. epa.gov [epa.gov]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Afatinib
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling of Afatinib, a potent cytotoxic agent. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
Afatinib is classified as a hazardous drug, necessitating stringent safety precautions to prevent occupational exposure.[1] Exposure can occur through skin contact, inhalation of aerosols or dust particles, and ingestion.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is a critical component of a comprehensive safety strategy.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is contingent upon a thorough risk assessment of the specific procedures being performed.[1] The following table summarizes the recommended PPE for various activities involving Afatinib.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Weighing and Compounding (manipulating powder) | Double chemotherapy gloves (ASTM D6978-05 certified)[3] | Disposable, low-permeability gown with back closure[3] | Full-face shield or safety goggles with a fluid-resistant mask[3] | Fit-tested N95 or higher respirator[3] |
| Handling Intact Tablets | Single pair of chemotherapy gloves | Not required unless crushing or manipulating tablets[4] | Safety glasses | Not required |
| Preparing Solutions from Tablets/Powder | Double chemotherapy gloves | Disposable, low-permeability gown | Full-face shield or safety goggles | Not required if performed in a certified biological safety cabinet (BSC) or compounding aseptic containment isolator (CACI)[2] |
| Administering Solutions | Double chemotherapy gloves | Disposable, low-permeability gown | Full-face shield or safety goggles | Not required |
| Handling Waste and Decontamination | Double chemotherapy gloves | Disposable, low-permeability gown | Full-face shield or safety goggles | Not required unless there is a risk of aerosol generation |
| Spill Cleanup | Double chemotherapy gloves | Disposable, low-permeability gown | Full-face shield and safety goggles | Fit-tested N95 or higher respirator |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Shoe Covers (if required): Sit on a clean surface and don shoe covers.
-
Inner Gloves: Don the first pair of chemotherapy-tested gloves.
-
Gown: Wear a disposable, low-permeability gown, ensuring complete back closure.
-
Outer Gloves: Don the second pair of chemotherapy-tested gloves, ensuring the cuffs are pulled over the cuffs of the gown.
-
Respiratory Protection (if required): Place the respirator over the nose and mouth and perform a seal check.
-
Eye/Face Protection: Don a face shield or safety goggles.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown: Untie the gown and pull it away from the body, turning it inside out as it is removed.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove the face shield or goggles from the back of the head.
-
Respiratory Protection (if required): Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Perform thorough hand hygiene.
Operational Workflow for Safe Handling and Disposal
The following diagram illustrates the key stages and safety precautions for handling Afatinib in a laboratory setting.
Caption: Workflow for the safe handling and disposal of Afatinib.
Disposal Plan
All materials contaminated with Afatinib, including unused drug, PPE, and cleaning materials, must be disposed of as cytotoxic waste.[4] This waste should be segregated into clearly labeled, leak-proof containers for incineration by a licensed hazardous waste disposal service.[4]
Spill Management
In the event of a spill, the area should be immediately evacuated and secured.[5] Only trained personnel wearing appropriate PPE, including a respirator, should perform the cleanup using a designated cytotoxic spill kit.[5] All contaminated materials must be disposed of as cytotoxic waste. Following cleanup, the area should be thoroughly decontaminated.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
